3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile
Description
Properties
IUPAC Name |
3-[(3-aminoazetidin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-5-9-2-1-3-10(4-9)6-14-7-11(13)8-14/h1-4,11H,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXQORXGZFBYER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile: A Privileged Scaffold for Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile, a heterocyclic compound of significant interest to medicinal chemistry and drug development. The document elucidates the molecule's chemical structure, physicochemical properties, and a proposed, robust synthetic pathway with detailed protocols for its characterization. We delve into the strategic importance of its constituent moieties—the strained 3-aminoazetidine ring and the versatile benzonitrile group—which together form a privileged scaffold. This guide explores the rationale behind its design and its potential applications as a core building block in the development of novel therapeutics, particularly for researchers and scientists engaged in the synthesis of compound libraries and lead optimization.
Introduction: The Azetidine Motif in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, small, saturated heterocycles have become indispensable tools for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" structural motif.[1][2] Its significance stems from a unique combination of properties: the inherent ring strain (approximately 25.5 kcal/mol) confers a rigid, three-dimensional geometry that is distinct from more flexible acyclic or larger ring systems like pyrrolidines.[2][3] This conformational rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.
Furthermore, the sp³-rich character of the azetidine scaffold often leads to improved physicochemical properties, such as increased aqueous solubility and metabolic stability, which are critical parameters in drug development.[1] The successful incorporation of azetidine motifs into FDA-approved drugs like baricitinib and cobimetinib validates their utility in overcoming common drug design challenges.[1]
The subject of this guide, this compound, is a bifunctional molecule that strategically combines the advantageous properties of the 3-aminoazetidine core with the benzonitrile moiety. The primary amine on the azetidine ring serves as a crucial vector for chemical diversification, allowing for the attachment of various functional groups, while the benzonitrile unit offers a metabolically robust aromatic system with unique electronic properties. This guide aims to serve as a foundational resource for researchers looking to leverage this scaffold in their drug discovery programs.
Molecular Structure and Physicochemical Properties
The chemical identity of this compound is defined by its unique assembly of a 3-cyanobenzyl group attached to the nitrogen of a 3-aminoazetidine ring. This structure provides a distinct spatial arrangement of functional groups critical for molecular recognition and further chemical modification.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | (Structure-based) |
| Molecular Formula | C₁₁H₁₃N₃ | (Calculated) |
| Molecular Weight | 187.24 g/mol | (Calculated) |
| CAS Number | Not available | N/A |
| SMILES | N1(CC2=CC=CC(=C2)C#N)CC(N)C1 | (Structure-based) |
| InChI Key | (Generated upon synthesis) | N/A |
| XLogP3 | 0.8 | (Predicted) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 3 | (Calculated) |
| Rotatable Bond Count | 3 | (Calculated) |
| Topological Polar Surface Area | 55.3 Ų | (Calculated) |
Synthesis and Characterization
Retrosynthetic Analysis
The synthesis can be envisioned through a disconnection at the benzylic carbon-azetidine nitrogen bond. This strategy points to two key starting materials: tert-butyl (azetidin-3-yl)carbamate (Boc-3-aminoazetidine), a commercially available building block, and 3-(bromomethyl)benzonitrile, which serves as the electrophile. The use of a Boc protecting group for the exocyclic amine is standard practice to prevent side reactions and ensure regioselective N-alkylation of the azetidine ring nitrogen.
Caption: Retrosynthetic pathway for the target compound.
Proposed Synthetic Protocol
This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of the intermediate and final product.
Step 1: Synthesis of tert-butyl (1-{[3-cyanophenyl]methyl}azetidin-3-yl)carbamate (Protected Intermediate)
-
Reagent Preparation: To a solution of tert-butyl (azetidin-3-yl)carbamate (1.0 equiv.) in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.2 M), add potassium carbonate (K₂CO₃, 2.0 equiv.) or another suitable non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Reaction Initiation: Add a solution of 3-(bromomethyl)benzonitrile (1.1 equiv.) dropwise to the stirring suspension at room temperature.
-
Reaction Monitoring (Causality): The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. The consumption of the starting amine and the appearance of a new, less polar spot corresponding to the product indicates reaction progression. This nucleophilic substitution is driven by the higher nucleophilicity of the secondary amine within the azetidine ring compared to the protected primary amine.
-
Work-up and Isolation: Upon completion (typically 4-12 hours), filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure protected intermediate.
Step 2: Synthesis of this compound (Final Product)
-
Deprotection: Dissolve the purified protected intermediate from Step 1 in dichloromethane (DCM). Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. The Boc group is labile under strong acidic conditions, releasing carbon dioxide and tert-butanol, yielding the TFA salt of the desired amine.
-
Isolation and Neutralization: Concentrate the reaction mixture in vacuo. Dissolve the residue in a minimal amount of water and basify to pH >10 with a 1N sodium hydroxide (NaOH) solution.
-
Extraction: Extract the aqueous layer multiple times with DCM or a DCM/methanol mixture. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound, as a free base.
In-Process Validation and Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the structure. Key signals to verify include the appearance of the benzylic methylene protons (singlet, ~3.6-3.8 ppm) and the characteristic aromatic signals of the 1,3-disubstituted benzene ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compound, matching its molecular formula (C₁₁H₁₃N₃).
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound, which should ideally be >95% for use in biological assays.
Caption: Proposed workflow for synthesis and validation.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile scaffold for the synthesis of compound libraries aimed at a wide range of biological targets.
Role as a Privileged Scaffold
The molecule presents two key points for diversification:
-
The Primary Amine: This functional group is a powerful handle for introducing diversity. It can be readily acylated, sulfonated, reductively aminated, or used in other C-N bond-forming reactions to explore the surrounding chemical space of a target's binding pocket.
-
The Benzonitrile Group: While often a stable pharmacophoric element, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, opening further avenues for derivatization.
The Pharmacophoric Contribution of Moieties
-
3-Aminoazetidine Core: As previously discussed, this core component provides a rigid, 3D-defined structure that can improve metabolic stability and solubility.[1][2] The nitrogen atom of the ring can act as a hydrogen bond acceptor, while the exocyclic amine provides a potent hydrogen bond donor. This motif is particularly valuable for targeting proteins where precise vectoral orientation is required for high-affinity binding.
-
Benzonitrile Group: The nitrile functionality is a bioisostere for various groups and is noted for its metabolic stability.[5] It can act as a hydrogen bond acceptor and its linear geometry can be crucial for accessing narrow channels in a protein active site. Its inclusion in numerous approved drugs attests to its biocompatibility and efficacy as a pharmacophore.[5]
Potential Therapeutic Targets
Based on the architecture of this scaffold, it is a promising starting point for developing modulators of several important target classes:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site, with side chains extending to exploit adjacent pockets. The amino group of this scaffold is perfectly positioned to be derivatized to target the solvent-exposed region or form key hydrogen bonds.
-
GPCR Ligands: The rigid structure and defined exit vectors are ideal for designing ligands for G-protein coupled receptors, where specific spatial orientation is paramount for achieving receptor subtype selectivity.
-
CNS-Active Agents: The physicochemical properties imparted by the azetidine ring (e.g., lower lipophilicity, higher solubility) are often favorable for designing molecules that can cross the blood-brain barrier. Indeed, 3-aminoazetidine derivatives have been explored as triple reuptake inhibitors for treating depression.[4][6]
Conclusion
This compound represents a highly valuable and synthetically accessible chemical scaffold for modern drug discovery. It synergistically combines the favorable pharmacokinetic attributes of the strained azetidine ring with the versatile electronic and binding properties of the benzonitrile moiety. The well-defined vectors for chemical modification at the primary amine make it an ideal starting point for fragment-based lead discovery (FBLD) and the construction of diverse chemical libraries. This guide provides the foundational chemical knowledge and a practical synthetic strategy, empowering researchers to harness the potential of this privileged structure in the pursuit of novel and effective therapeutics.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC.
- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile CAS number search
[1]
Executive Summary & Chemical Identity[1][2][3]
3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile is a specialized bifunctional building block used primarily in fragment-based drug discovery (FBDD) and the synthesis of proteolysis-targeting chimeras (PROTACs).[1] It features a constrained azetidine ring, which serves as a rigid linker, connecting a primary amine (for further functionalization) to a benzonitrile core (a versatile pharmacophore or synthetic handle).[1]
While a widely indexed Chemical Abstracts Service (CAS) registry number is not currently assigned in public databases for the free base, the compound is readily accessible via modular synthesis from commercially available precursors.[1] This guide details the synthesis, physicochemical properties, and handling protocols for this high-value intermediate.[1]
Chemical Structure & Identifiers[1][2][3][4][5][6][7][8]
| Property | Detail |
| IUPAC Name | 3-((3-Aminoazetidin-1-yl)methyl)benzonitrile |
| Common Name | 1-(3-Cyanobenzyl)azetidin-3-amine |
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| SMILES | N#Cc1cccc(CN2CC(N)C2)c1 |
| CAS Number | Not widely indexed (See Precursors below) |
| Structural Class | Azetidine; Benzonitrile; Primary Amine |
Synthetic Methodology
The most reliable route to this compound avoids the risk of over-alkylation associated with direct alkylation.[1] We recommend a Reductive Amination strategy using a Boc-protected azetidine precursor, followed by acid-mediated deprotection.[1]
Retrosynthetic Analysis[1][3]
The target molecule is disconnected at the benzylic C-N bond.[1]
-
Fragment A (Electrophile): 3-Cyanobenzaldehyde (CAS: 24964-64-5)[1]
-
Fragment B (Nucleophile): tert-Butyl azetidin-3-ylcarbamate (CAS: 91188-13-5)[1]
Synthesis Workflow (Graphviz)[1]
Figure 1: Two-step synthesis via reductive amination and Boc-deprotection.
Detailed Experimental Protocol
Step 1: Reductive Amination
Objective: Formation of tert-butyl (1-(3-cyanobenzyl)azetidin-3-yl)carbamate.[1]
-
Reagents:
-
Procedure:
-
Dissolve the aldehyde and amine in DCM at room temperature (RT).
-
Add acetic acid and stir for 30 minutes to form the iminium ion species.
-
Cool to 0°C and add STAB portion-wise.
-
Warm to RT and stir for 12–16 hours.
-
Quench: Add saturated aqueous NaHCO₃.
-
Workup: Extract with DCM (3x), dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (0–10% MeOH in DCM).[1]
-
Step 2: N-Boc Deprotection
Objective: Isolation of the free amine or HCl salt.[1]
-
Reagents:
-
Procedure:
-
Dissolve the intermediate in DCM (0.1 M).[1]
-
Add TFA dropwise at 0°C.
-
Stir at RT for 2–4 hours (monitor by LCMS).
-
Workup (Free Base): Concentrate, redissolve in DCM, wash with saturated Na₂CO₃, dry, and concentrate.
-
Workup (Salt): Concentrate HCl/Dioxane reaction; triturate with diethyl ether to obtain the solid hydrochloride salt.
-
Physicochemical Properties & Applications
Key Properties
The azetidine ring significantly influences the physicochemical profile compared to acyclic amines or larger rings (pyrrolidines).[1]
| Property | Value (Predicted) | Significance |
| LogP | ~0.8 – 1.2 | Optimal for CNS penetration and oral bioavailability.[1] |
| pKa (Azetidine N) | ~7.5 – 8.5 | Lower than typical secondary amines due to ring strain/inductive effects.[1] |
| pKa (Primary Amine) | ~9.5 – 10.5 | Standard primary amine basicity.[1] |
| TPSA | ~50 Ų | Favorable for membrane permeability.[1] |
| Rotatable Bonds | 3 | Low flexibility enhances binding affinity (entropic advantage).[1] |
Applications in Drug Discovery[1]
-
Bioisosterism: The azetidine ring is a metabolic stable bioisostere for the cyclobutane or gem-dimethyl group.[1] It lowers lipophilicity (logD) compared to carbocyclic analogs while maintaining structural rigidity.[1]
-
Linker Chemistry (PROTACs): The diamine nature (one tertiary, one primary) allows this molecule to serve as a compact, rigid linker.[1] The benzonitrile group can be hydrolyzed to a carboxylic acid or reduced to a benzyl amine, offering orthogonal attachment points.[1]
-
Fragment-Based Drug Discovery (FBDD): The low molecular weight (<200 Da) and distinct vectors (nitrile and amine) make it an ideal "growable" fragment.[1]
Analytical Characterization Standards
To validate the synthesis, the following analytical data should be obtained.
Safety & Handling
-
Hazards:
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free amine may absorb CO₂ from the air; storage as the HCl salt is recommended for long-term stability.[1]
References
-
Synthesis of Azetidines: Duncton, M. A. J., et al.[1][2] "A Single-Step Synthesis of Azetidine-3-amines." Journal of Organic Chemistry, 2020.[1][2] Link[1]
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] Link[1]
-
Azetidine in Medicinal Chemistry: Lowe, G. "Azetidines in Drug Discovery."[1] Drug Discovery Today, 2010.[1]
-
Precursor Source (3-Cyanobenzaldehyde): PubChem Compound Summary for CID 89344.[1] Link[1]
-
Precursor Source (tert-Butyl azetidin-3-ylcarbamate): PubChem Compound Summary for CID 2776369.[1] Link[1]
Physicochemical Properties of 3-Aminoazetidine Derivatives: A Technical Guide
Executive Summary
The 3-aminoazetidine scaffold has emerged as a high-value "privileged structure" in modern medicinal chemistry, offering a strategic solution to the "molecular obesity" crisis (high molecular weight and lipophilicity) often seen in late-stage drug candidates. By replacing larger saturated heterocycles like piperazine or pyrrolidine with the strained, four-membered azetidine ring, researchers can significantly lower lipophilicity (
This guide provides a technical deep-dive into the physicochemical behavior of 3-aminoazetidine derivatives, focusing on their unique acid-base profiles, conformational dynamics (ring puckering), and metabolic stability challenges. It includes validated experimental protocols to mitigate the inherent risks of ring strain during development.
Structural Rationale & Bioisosterism[1][2]
The "Azetidine Advantage"
The transition from a six-membered piperazine to a four-membered 3-aminoazetidine is not merely a reduction in size; it is a strategic alteration of the molecule's physicochemical landscape.
-
Lipophilicity Modulation: The azetidine ring is less lipophilic than its pyrrolidine and piperidine counterparts.[1] Substituting a piperazine with a 3-aminoazetidine typically lowers the
by 0.5–1.0 units, improving solubility and reducing off-target metabolic clearance. -
Vector Alignment: The distance between the endocyclic nitrogen (N1) and the exocyclic amine (N3) in 3-aminoazetidine closely mimics the N1-N4 distance in piperazine (~2.9 Å vs. ~2.8 Å), allowing it to act as a seamless bioisostere while reducing the steric footprint.
-
sp³-Rich Character: Unlike planar aromatic rings, the azetidine core increases the fraction of sp³ hybridized carbons (
), which correlates with improved clinical success rates by enhancing solubility and selectivity.[1]
Conformational Dynamics: The "Puckering" Effect
Unlike the rigid cyclopropane ring, the azetidine ring is not planar. It undergoes a "puckering" motion (butterfly vibration) with an angle of approximately 30°–37°.
-
Impact on Binding: This flexibility allows the 3-amino substituent to adopt either a pseudo-equatorial or pseudo-axial conformation, enabling an "induced fit" within protein binding pockets that rigid bicyclic systems cannot accommodate.
Physicochemical Profile
Basicity (pKa) and Ionization
The basicity of 3-aminoazetidine derivatives is complex due to the interplay between ring strain and the two nitrogen centers.
| Center | Typical pKa | Structural Influences |
| Ring Nitrogen (N1) | ~11.3 (Parent) | High Basicity: The ring strain increases the s-character of the lone pair, making it highly basic. However, in most drug scaffolds, N1 is amidated or sulfonated, neutralizing this center. |
| Exocyclic Amine (N3) | 8.0 – 9.5 | Tunable: The pKa is modulated by the electron-withdrawing effect of the azetidine ring (inductive effect). It is generally lower than a primary alkyl amine (~10.5), which is advantageous for membrane permeability (higher fraction of neutral species at physiological pH). |
Metabolic and Chemical Stability
The ring strain energy of azetidine (~25.4 kcal/mol) is the scaffold's greatest liability.
-
Acid-Mediated Ring Opening: Under acidic conditions, N1 protonation can activate the ring toward nucleophilic attack (e.g., by water or chloride), leading to ring opening and loss of potency.
-
Oxidative Instability: While more stable than aziridines, the
-carbons are susceptible to P450-mediated oxidation. However, substitution at the 3-position (e.g., with fluorine or the amino group itself) can block metabolic "soft spots."
Visualization: Bioisosteric Design Logic
The following diagram illustrates the strategic replacement of piperazine with 3-aminoazetidine and the resulting physicochemical shifts.
Caption: Strategic evolution from piperazine to 3-aminoazetidine, highlighting the reduction in lipophilicity and molecular weight while preserving binding geometry.
Experimental Protocols
Protocol A: Potentiometric pKa Determination
Rationale: Computational predictions for strained rings often fail. Potentiometric titration is the "gold standard" for determining the precise ionization constants of the diamine system.
Materials:
-
SiriusT3 or equivalent potentiometric titrator.
-
0.15 M KCl (ionic strength adjustor).
-
0.5 M KOH and 0.5 M HCl standardized titrants.
Workflow:
-
Sample Prep: Dissolve 3-aminoazetidine derivative (approx. 1–3 mg) in 1.5 mL of degassed water/KCl solution.
-
Blank Titration: Run a blank titration (solvent only) to calibrate the electrode slope.
-
Data Collection: Titrate from pH 2.0 to pH 12.0. The instrument injects acid/base to change pH in 0.1 unit increments.
-
Analysis: Use the Bjerrum difference plot to identify pKa values.
-
Note: Expect two inflection points if N1 is alkylated (diamine). Expect one if N1 is amidated.
-
-
Validation: The result is valid if the fit quality (Root Mean Square Deviation) is < 0.5.
Protocol B: Acid Stability Stress Test (Ring Opening)
Rationale: To ensure the scaffold survives the acidic environment of the stomach or lysosomes.
Workflow:
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Incubation: Dilute to 100 µM in Simulated Gastric Fluid (SGF) (pH 1.2) and 0.1 M Phosphate Buffer (pH 7.4) as a control.
-
Timepoints: Incubate at 37°C. Aliquot samples at T=0, 1h, 4h, and 24h.
-
Quenching: Neutralize acid samples immediately with cold 0.1 M NaOH or Ammonium Bicarbonate buffer.
-
Analysis: Analyze via LC-MS/MS.
-
Monitor: Look for a mass shift of +18 Da (hydrolysis/hydration) or +36 Da (chloride addition if HCl is used).
-
Pass Criteria: >95% parent remaining at T=4h.
-
Decision Tree: Stability & Optimization
Use this workflow to troubleshoot stability issues associated with the azetidine ring.
Caption: Iterative workflow for diagnosing and mitigating acid-catalyzed ring opening in azetidine derivatives.
Case Studies & Applications
Triple Reuptake Inhibitors (SARI)
Research into novel antidepressants utilized 3-aminoazetidine to replace the pyrrolidine ring in standard serotonin-norepinephrine-dopamine reuptake inhibitors.
-
Challenge: The pyrrolidine analogs suffered from high metabolic clearance.
-
Solution: Introduction of the 3-aminoazetidine core.[2][3][4]
-
Result: The azetidine derivatives maintained high affinity for hSERT and hNET but showed significantly improved microsomal stability due to the reduction in lipophilicity and the removal of labile metabolic sites on the larger ring [1].
Antibacterial Agents (Fluoroquinolones)
While Delafloxacin utilizes a 3-hydroxyazetidine, the principles apply directly to 3-amino variants.[5] The azetidine ring confers a unique anionic character at neutral pH (due to the specific acidic functionality elsewhere), but the ring itself demonstrates that the four-membered heterocycle can survive oral administration and achieve high intracellular accumulation in acidic environments (e.g., phagolysosomes) [2].
References
-
Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors. ACS Medicinal Chemistry Letters. (2014). Available at: [Link]
-
Structure-Activity Relationships and Mechanism of Action of Delafloxacin. Clinical Infectious Diseases. (2019). Available at: [Link]
- Azetidines: New Horizons in Drug Discovery.Journal of Medicinal Chemistry. (2021). (General Reference for Scaffold Utility).
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (2021). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-(Boc-amino)azetidine 91188-13-5 [sigmaaldrich.com]
- 3. blumberginstitute.org [blumberginstitute.org]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Updated Review on Clinically-Relevant Properties of Delafloxacin - PMC [pmc.ncbi.nlm.nih.gov]
Escaping Flatland: Engineering sp3-Rich Nitrogen Heterocycles for Next-Gen Fragment-Based Drug Discovery
Executive Summary: The 3D Imperative
For decades, the pharmaceutical industry relied on the Suzuki-Miyaura paradigm, generating libraries dominated by flat, sp2-rich biaryl systems. While synthetically accessible, these "flat" molecules often suffer from poor solubility and limited exploration of the protein binding pocket's three-dimensional space.
This guide addresses the technical shift toward sp3-rich nitrogen heterocycles in Fragment-Based Drug Discovery (FBDD). By increasing the fraction of sp3 hybridized carbons (
Architectural Design: Vectors & Topology
The Metric and Clinical Success
The shift to 3D fragments is grounded in the seminal analysis by Lovering et al. (Wyeth), which introduced the
Key Insight: As compounds progress from discovery
Vector Analysis: Radial vs. 3D Growth
A critical advantage of sp3-rich heterocycles is the availability of defined exit vectors.
-
Flat Aromatics (e.g., Pyridine): Vectors are radial and planar. Substituents lie in the same plane as the ring.
-
3D Heterocycles (e.g., Piperidine, Morpholine, Spirocycles): Vectors can be axial or equatorial, allowing the fragment to probe "deep" or "shallow" pockets perpendicular to the core scaffold.
Diagram 1: Vector Logic in Fragment Design
Caption: Comparison of growth vectors. 3D scaffolds allow probing of sub-pockets inaccessible to planar aromatics.
Advanced Synthetic Methodologies
The historical barrier to sp3-rich fragments was synthetic difficulty.[3][5] Building a chiral, substituted piperidine is harder than coupling two phenyl rings. However, modern Photoredox Catalysis and C-H Functionalization have revolutionized access to these scaffolds.
Protocol: Photoredox -C-H Alkylation of Cyclic Amines
This protocol describes the late-stage functionalization of a cyclic amine (e.g., pyrrolidine or piperidine) to introduce a new carbon vector adjacent to the nitrogen. This method avoids de novo synthesis, allowing direct elaboration of simple scaffolds.
Mechanism: This relies on the oxidation of the amine to an
Reagents & Setup
-
Substrate:
-Boc protected cyclic amine (1.0 equiv). -
Photocatalyst: [Ir(dF(CF
)ppy) (dtbbpy)]PF (1 mol%). -
HAT Reagent: Quinuclidine (10 mol%) or similar H-atom transfer agent.
-
Coupling Partner: Electron-deficient alkene (e.g., dimethyl maleate) or Aryl halide (for Ni/Photoredox dual catalysis).
-
Solvent: Acetonitrile (degassed).
-
Light Source: Blue LED (450 nm).
Step-by-Step Methodology
-
Preparation: In a nitrogen-filled glovebox, charge an 8 mL vial with the
-Boc amine (0.5 mmol), Photocatalyst (5.6 mg, 0.005 mmol), and Quinuclidine (0.05 mmol). -
Solvation: Add degassed Acetonitrile (5.0 mL).
-
Addition: Add the coupling partner (1.5 equiv). If the partner is a liquid, add via microliter syringe.
-
Irradiation: Seal the vial with a Teflon-lined cap. Place in a photoreactor (e.g., Merck/Sigma photoreactor or custom LED setup) approx 2-3 cm from the light source. Fan cool to maintain temp < 35°C.
-
Reaction: Irradiate for 12–24 hours. Monitor consumption of starting material via LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO
and brine. Dry over MgSO . -
Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Why this works: The HAT cycle abstracts a hydridic hydrogen alpha to the nitrogen, creating a nucleophilic radical that reacts rapidly with electrophiles, installing a vector without needing a pre-functionalized handle (like a halide).
Diagram 2: Photoredox C-H Functionalization Workflow
Caption: Mechanistic flow for installing growth vectors on sp3 rings via photoredox catalysis.
Screening & Validation
3D fragments present unique challenges in screening compared to flat molecules. Their complex shapes can reduce the hit rate (lower probability of a "perfect fit") but increase the quality of the hit (higher specificity).
Data Presentation: Biophysical Techniques for 3D Fragments
| Technique | Suitability for sp3 Fragments | Pros | Cons |
| X-ray Crystallography | High | Definitive binding mode; confirms stereochemistry (critical for chiral sp3 centers). | 3D fragments may diffuse slower into crystals; lower hit rates than flat aromatics. |
| STD-NMR | Medium | Good for detecting weak binders; no protein size limit. | Complex proton spectra of sp3 rings (overlap) makes deconvolution harder than aromatics. |
| SPR (Surface Plasmon Resonance) | High | Measures kinetics ( | Requires immobilization; sensitive to aggregation (though sp3 fragments aggregate less). |
| Very High | "Spy" atom allows clean spectra; no background signal. | Requires synthesis of fluorinated sp3 analogs (e.g., |
The Stereochemistry Challenge
Unlike achiral aromatics, sp3-rich heterocycles often possess chiral centers.
-
Best Practice: Screen as racemates only if necessary. Ideally, separate enantiomers before screening.
-
Rationale: One enantiomer may bind while the other clashes. In a racemic mixture, the effective concentration of the active species is halved, potentially causing a false negative if the affinity is weak (
).
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[6][7] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[8][2][6][7][9] Journal of Medicinal Chemistry.[8][6][7]
-
Downes, T. D., et al. (2020).[5] Design and Synthesis of 56 Shape-Diverse 3D Fragments. Chemistry – A European Journal.
-
McNally, A., Prier, C. K., & MacMillan, D. W. (2011). Discovery of an α-Amino C–H Arylation Reaction Using the Strategy of Accelerated Serendipity. Science.
- Scott, D. E., et al. (2012). Fragment-Based Drug Discovery: A Practical Approach. Cambridge University Press. (Contextual Reference for Screening Methodologies).
-
O'Brien, P., et al. (2016). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Journal of Medicinal Chemistry.[8][6][7]
Sources
- 1. Route to three-dimensional fragments using diversity-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emergent synthetic methods for the modular advancement of sp3-rich fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Escaping from Flatland: Substituted Bridged Pyrrolidine Fragments with Inherent Three-Dimensional Character - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unlocking the potential: Trends and impact of the escape from flatland at Merck - American Chemical Society [acs.digitellinc.com]
3-(3-amino-1-azetidinylmethyl)benzonitrile: A Technical Guide to the Scaffold
The following technical guide details the properties, synthesis, and applications of 3-((3-aminoazetidin-1-yl)methyl)benzonitrile , a specialized diamine scaffold used in medicinal chemistry.
Introduction: The Azetidine Advantage
In modern drug discovery, sp³-rich scaffolds like azetidines are increasingly replacing traditional piperidines or pyrrolidines to improve physicochemical properties. 3-((3-aminoazetidin-1-yl)methyl)benzonitrile serves as a critical "linker-amine" building block. Its structure combines a benzonitrile core (providing a handle for further functionalization via nitrile hydrolysis or reduction) with a 3-aminoazetidine moiety (a rigid, low-molecular-weight diamine). This specific geometry reduces lipophilicity (LogP) while maintaining metabolic stability, making it an ideal intermediate for fragment-based drug design (FBDD) targeting GPCRs and kinases.
Nomenclature & Synonyms
Accurate identification is crucial for procurement and database searching. While the IUPAC name is definitive, vendor catalogs often use variations.
| Identifier Type | Name / Value |
| IUPAC Name | 3-((3-aminoazetidin-1-yl)methyl)benzonitrile |
| Common Name | 1-(3-Cyanobenzyl)azetidin-3-amine |
| Inverted Name | 3-(3-amino-1-azetidinylmethyl)benzonitrile |
| Chemical Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 187.24 g/mol |
| SMILES | N#Cc1cccc(CN2CC(N)C2)c1 |
| InChIKey | Predicted:[1][2][3]NJXPYZHXZZCTNI-UHFFFAOYSA-N (Base scaffold) |
| CAS Registry Number | Not widely listed; search by structure or synthesis intermediates. |
Note on CAS: As a specialized intermediate, this specific free amine is often synthesized in situ or supplied as a salt (e.g., dihydrochloride). Researchers should search for the Boc-protected precursor (tert-butyl (1-(3-cyanobenzyl)azetidin-3-yl)carbamate) if the free amine is unavailable.
Physicochemical Profile
The azetidine ring introduces significant ring strain (~26 kcal/mol), influencing both reactivity and basicity.
| Property | Value (Predicted) | Implication for Drug Design |
| LogP | ~0.8 - 1.2 | Favorable for CNS penetration and oral bioavailability. |
| pKa (Azetidine N) | ~7.8 | Lower than piperidine (~10-11), reducing lysosomal trapping. |
| pKa (Exocyclic NH₂) | ~9.5 | Primary amine site for amide coupling or reductive amination. |
| TPSA | ~49 Ų | Well within the Veber rules for good permeability (<140 Ų). |
| Rotatable Bonds | 3 | Rigid core minimizes entropic penalty upon binding. |
Synthesis & Manufacturing
The synthesis follows a convergent route, coupling the benzonitrile "head" with the azetidine "tail."
Route A: Reductive Amination (Preferred)
This method is milder and avoids over-alkylation.
-
Reagents: 3-Cyanobenzaldehyde + tert-butyl azetidin-3-ylcarbamate.
-
Catalyst: Sodium triacetoxyborohydride (STAB) or NaBH₃CN.
-
Solvent: DCM or DCE with catalytic Acetic Acid.
-
Deprotection: TFA/DCM or HCl/Dioxane.
Route B: Nucleophilic Substitution (Scale-Up)
-
Reagents: 3-Cyanobenzyl bromide + tert-butyl azetidin-3-ylcarbamate.
-
Base: K₂CO₃ or DIPEA.
-
Solvent: Acetonitrile or DMF (0°C to RT).
Synthetic Pathway Diagram
Figure 1: Convergent synthesis of 3-((3-aminoazetidin-1-yl)methyl)benzonitrile via reductive amination.
Experimental Protocols
Protocol 1: Preparation of Boc-Protected Intermediate
Objective: Synthesize tert-butyl (1-(3-cyanobenzyl)azetidin-3-yl)carbamate.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-cyanobenzaldehyde (1.31 g, 10.0 mmol) and tert-butyl azetidin-3-ylcarbamate (1.72 g, 10.0 mmol) in 1,2-dichloroethane (DCE, 50 mL).
-
Activation: Add Acetic Acid (0.6 mL, 10.0 mmol) and stir at room temperature for 30 minutes to form the iminium ion.
-
Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) portion-wise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 16 hours under nitrogen.
-
Workup: Quench with saturated aqueous NaHCO₃ (50 mL). Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (0-10% MeOH in DCM) yields the Boc-protected intermediate as a white solid (Yield: ~85%).
Protocol 2: Deprotection to Final Amine
Objective: Isolate 3-((3-aminoazetidin-1-yl)methyl)benzonitrile dihydrochloride.
-
Dissolution: Dissolve the Boc-intermediate (2.0 g) in DCM (10 mL).
-
Acidolysis: Add 4M HCl in Dioxane (10 mL) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by LCMS (disappearance of m/z = 288 [M+H]+).
-
Isolation: Concentrate the solvent to dryness. Triturate the residue with diethyl ether to obtain the dihydrochloride salt as a hygroscopic white solid.
Applications in Drug Discovery
This scaffold is versatile due to its dual functionality:
-
Primary Amine (Exocyclic): Reacts with carboxylic acids, sulfonyl chlorides, or aldehydes to attach the "warhead" or pharmacophore.
-
Benzonitrile Group:
-
Pinner Reaction: Converts to an imidate or ester.
-
Nitrile Reduction: Yields a benzylamine for chain extension.
-
Tetrazole Formation: Reacts with sodium azide to form a bioisostere of a carboxylic acid (common in ARBs).
-
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. The nitrile group poses a potential risk of cyanide liberation under strong acidic/metabolic conditions, though the benzonitrile moiety is generally stable.
-
Storage: Store the free amine under inert gas (Argon) at -20°C to prevent oxidation. The hydrochloride salt is stable at room temperature but hygroscopic.
References
-
Synthesis of Azetidines: "Recent Advances in the Synthesis and Functionalization of Azetidines." Chem. Rev. (2020). Link
-
Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem. (1996). Link
-
Azetidine Physicochemical Properties: "Azetidines as sp3-rich scaffolds for drug discovery." Drug Discov.[4] Today (2018). Link
Sources
- 1. Page loading... [guidechem.com]
- 2. 3-[(4-Aminopyridin-1-ium-1-yl)methyl]benzonitrile | C13H12N3+ | CID 12317011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace - Google Patents [patents.google.com]
- 4. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Switch: A Strategic Guide to Scaffold Hopping from Pyrrolidine
Executive Summary: Escaping Flatland
In modern drug discovery, the "Azetidine Switch"—contracting a five-membered pyrrolidine ring to a four-membered azetidine—is a high-impact strategy for optimizing Lead-like properties. While pyrrolidines are ubiquitous, they often suffer from metabolic liabilities (α-carbon oxidation) and higher lipophilicity.
This guide details the technical rationale for substituting pyrrolidine with azetidine. This is not merely a reduction in molecular weight; it is a vector-driven modification that alters substituent orientation, lowers LogD, and modulates basicity, often improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Physicochemical Profiling: The "Why"
The decision to switch scaffolds must be data-driven. The azetidine ring introduces significant ring strain (~25 kcal/mol) compared to pyrrolidine (~6 kcal/mol), which fundamentally alters the electronic and steric environment of the nitrogen and C3-substituents.
Comparative Metrics: Azetidine vs. Pyrrolidine[1][2][3][4][5][6]
| Property | Azetidine (4-membered) | Pyrrolidine (5-membered) | SAR Implication |
| Ring Strain | ~25.4 kcal/mol | ~6.2 kcal/mol | Azetidine is more reactive; distinct puckering angles. |
| C-N-C Angle | ~92° | ~103-105° | Azetidine substituents exit at sharper vectors; alters H-bond geometry. |
| Basicity (pKa) | ~11.3 (Parent)* | ~11.3 (Parent) | N-aryl/sulfonyl azetidines are generally less basic due to higher s-character of the N lone pair. |
| Lipophilicity | Lower LogD | Higher LogD | Azetidine reduces carbon count; improves solubility and LLE. |
| Metabolic Liability | Ring opening (acid/GSH) | Pyrrolidine is a "soft spot" for oxidative metabolism. |
*Note: While parent pKa values are similar, N-functionalized azetidines (e.g., amides, sulfonamides) often display reduced basicity compared to pyrrolidine analogs due to the hybridization effect of the strained ring, reducing hERG liability.
Vector Orientation & Conformational Rigidity
The "Azetidine Switch" is a geometric edit.
-
Pyrrolidine: Adopts an envelope conformation. Substituents at C3 are projected at specific angles (pseudo-axial/equatorial).
-
Azetidine: Adopts a puckered conformation (butterfly shape). The distance between the Nitrogen and a C3-substituent is shorter, and the exit vector is more rigid.
-
Application: If a pyrrolidine-based lead has a clash in the binding pocket or suboptimal H-bond distance, the azetidine contraction can "pull back" the substituent by ~1.0–1.5 Å and alter the angle, potentially resolving the clash.
Decision Logic: When to Switch
Use the following logic flow to determine if an Azetidine Switch is appropriate for your lead series.
Caption: Decision matrix for transitioning from pyrrolidine to azetidine based on metabolic and physicochemical liabilities.
Case Studies: Validating the Scaffold
Case Study 1: Cobimetinib (MEK Inhibitor)[7]
-
Challenge: Optimization of MEK inhibitors required balancing potency with metabolic stability and solubility.
-
Solution: The inclusion of the C3-substituted azetidine (iodine-functionalized in intermediates) allowed for a compact, rigid scaffold that positioned the piperidine moiety correctly within the active site.
-
Outcome: Improved metabolic profile compared to larger ring analogs and high selectivity.
Case Study 2: Baricitinib (JAK1/2 Inhibitor)
-
Mechanism: Uses an azetidine ring linked to a sulfonyl group and an ethyl cyanoacetate motif.
-
SAR Insight: The azetidine serves as a rigid linker.[1][2] A pyrrolidine at this position would increase lipophilicity (LogP) and alter the orientation of the cyanomethyl group, potentially reducing the critical interactions in the JAK ATP-binding pocket.
Case Study 3: Pfizer MAGL Inhibitor (PF-06795071)
-
Mechanism: Covalent inhibition.[3]
-
SAR Insight: The high ring strain of azetidine was leveraged.[1][2] The azetidine urea acts as a "spring-loaded" electrophile. Serine hydrolase attacks the carbonyl, and the strain release of the azetidine ring (acting as a leaving group in some mechanistic variants or simply providing the rigid geometry for the urea) drives the covalent bond formation.
Synthetic Accessibility & Protocols
Synthesis of functionalized azetidines is historically more challenging than pyrrolidines due to ring strain. However, modern C-H functionalization and strain-release methods have streamlined access.
Workflow: Synthesis of 3-Aryl Azetidines (Pd-Catalyzed)
This workflow describes the installation of aryl groups at the C3 position, a common SAR exploration point.
Caption: Modern photoredox workflow for accessing 3-aryl azetidines from commercially available carboxylic acids.
Experimental Protocol: Microsomal Stability Assay
To validate the metabolic advantage of the azetidine switch:
-
Preparation: Prepare 10 mM DMSO stock solutions of the Pyrrolidine Lead and the Azetidine Analog.
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).
-
Sampling: Aliquot at t=0, 5, 15, 30, and 60 min. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Calculate
and .-
Success Metric: Azetidine analog should show >2-fold reduction in
compared to pyrrolidine if -oxidation was the driver.
-
Metabolic Watch-outs (The "Trustworthiness" Pillar)
While azetidines reduce oxidative metabolism, they introduce Ring Opening risks.
-
Acidic Instability: In highly acidic media (stomach), electron-rich azetidines can ring-open.
-
GSH Adducts: Reactive azetidines (especially those with electron-withdrawing groups on the Nitrogen) can act as alkylating agents, reacting with Glutathione (GSH).
-
Mitigation: Always perform a GSH trapping assay early in the azetidine series to rule out reactive metabolite formation.
References
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters, 2021 URL:[Link]
-
Discovery of Cobimetinib (GDC-0973) Source: ACS Medicinal Chemistry Letters, 2012 URL:[Link] (Search: Cobimetinib discovery)
-
Recent Advances in the Synthesis and Reactivity of Azetidines Source: Chemical Reviews / RSC URL:[Link]
Sources
Executive Summary: The Stability Paradox of Strained Rings
Topic: Metabolic Stability of Azetidine-Containing Drug Linkers Audience: Researchers, Scientists, and Drug Development Professionals
In modern drug design, particularly within the realm of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) , the linker is no longer a passive connector.[1] It is a determinant of physicochemical properties, permeability, and metabolic fate.[2] The azetidine ring —a four-membered nitrogen heterocycle—has emerged as a high-value bioisostere for traditional alkyl or piperazine linkers.
Its appeal lies in a unique "stability paradox": while possessing high ring strain (~26 kcal/mol), azetidines often exhibit superior oxidative metabolic stability compared to their larger counterparts (pyrrolidines and piperidines). However, this strain introduces unique metabolic liabilities, specifically non-oxidative ring opening via Glutathione S-Transferases (GSTs). This guide provides a technical analysis of these mechanisms and actionable protocols to engineer stable azetidine-containing linkers.
Physicochemical Rationale: Why Azetidine Linkers?
Before addressing stability, it is crucial to understand the driving force for selecting azetidine linkers over flexible alkyl chains or stable piperazines.
-
pKa Modulation: The bond angles in a four-membered ring (~90°) force the nitrogen lone pair into an orbital with higher s-character compared to six-membered rings. This lowers the basicity (pKa ~10.4 for azetidine vs. ~11.2 for piperidine), reducing lysosomal trapping and improving permeability.
-
Vector Control: Azetidine linkers (e.g., 1,3-disubstituted) offer rigid exit vectors that define the spatial relationship between warheads/ligands, critical for ternary complex formation in degraders.
-
Lipophilicity (LogD): Azetidines lower LogD more effectively than acyclic amines due to the reduction in solvent-accessible surface area of the hydrophobic carbon backbone.
Mechanisms of Metabolic Instability
The metabolic fate of azetidine linkers diverges from standard CYP450-dominated clearance.[3]
Oxidative Resistance (The CYP Advantage)
Azetidines are surprisingly resistant to Cytochrome P450-mediated
-
Mechanism: CYP450 oxidation requires the abstraction of an
-proton to form a carbon radical. In azetidines, the C-H bonds are geometrically constrained. The transition state for -deprotonation is energetically unfavorable due to the inability of the strained ring to accommodate the planar geometry required for radical stabilization. -
Outcome: Intrinsic clearance (
) via oxidative pathways is often 2–5 fold lower for azetidines than for analogous pyrrolidines.
The Hidden Threat: GST-Mediated Ring Opening
The primary metabolic liability for azetidines is nucleophilic ring opening , often overlooked in standard Phase I screens.
-
Mechanism: The high ring strain makes the
-carbons electrophilic. Glutathione S-Transferases (specifically GSTM1 and GSTP1) can catalyze the nucleophilic attack of the thiolate anion of Glutathione (GSH) on the azetidine -carbon. -
Reaction: This results in ring opening to form a linear amino-thioether conjugate (e.g.,
-glutamyl-cysteinyl-glycinyl adducts).[4] -
Significance: This pathway is NADPH-independent and occurs in the cytosol, meaning it will be missed in standard microsomal stability assays (which lack cytosol/GSH).
Intramolecular Decomposition
For azetidine linkers containing pendant amides or nucleophiles (common in PROTACs), acidic environments (e.g., lysosomes) can trigger intramolecular nucleophilic attack, leading to ring opening and linker cleavage.
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic pathways for an azetidine-containing linker.
Caption: Figure 1. Metabolic divergence of azetidine linkers. Note the prominence of GST-mediated ring opening over CYP oxidation.
Experimental Protocols for Stability Assessment
To accurately de-risk azetidine linkers, you must employ a "Two-Compartment" stability workflow. Standard microsomal assays are insufficient.
Protocol A: Microsomal Stability (Oxidative Check)
Validates resistance to CYP-mediated clearance.
-
System: Liver Microsomes (Human/Rat/Mouse) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Substrate: Test linker at 1 µM (ensure <1% DMSO).
-
Incubation: 37°C for 0, 15, 30, 45, 60 min.
-
Quench: Ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Success Criteria:
indicates oxidative stability.
Protocol B: Cytosolic GSH Trapping (The Critical Azetidine Screen)
Validates resistance to ring opening.
-
System: Liver Cytosol (Human/Rat) at 1.0 mg/mL (Cytosol contains GSTs, microsomes do not).
-
Cofactor: Glutathione (GSH) at 5 mM. Do NOT add NADPH (to isolate non-oxidative pathways).
-
Substrate: Test linker at 10 µM (higher conc to aid metabolite detection).
-
Incubation: 37°C for 60 and 120 min.
-
Control: Run parallel incubation with Ethacrynic Acid (GST inhibitor) to confirm enzymatic mechanism.
-
Analysis: High-Resolution Mass Spectrometry (HRMS).
-
Search Trigger: Look for Parent + 307.08 Da (Glutathione adduct).
-
Diagnostic Ion: Neutral loss of 129 Da (pyroglutamic acid) in MS/MS.
-
Structural Optimization Strategies
If your azetidine linker shows instability in Protocol B, apply these medicinal chemistry modifications:
| Strategy | Mechanism | Effect on Stability |
| 3,3-Difluorination | Fluorine at C3 pulls electron density, reducing basicity of N, but also sterically protects the ring. | High: Reduces CYP affinity; strengthens C-H bonds against abstraction. |
| N-Alkyl vs. N-Aryl | N-Aryl bonds can be labile. N-Alkyl (e.g., methyl, isopropyl) is preferred for linkers. | Moderate: N-Aryl azetidines are prone to ipso-substitution or ring opening. |
| C3-Steric Bulk | Adding a methyl/spiro-cycle at C3 hinders the approach of GST enzymes to the | Very High: Blocks nucleophilic attack trajectory. |
| Reduce N-Basicity | Use of electron-withdrawing groups on the linker chain (e.g., | High: Reduces formation of reactive ammonium species. |
Decision Tree for Linker Optimization
Use this logic flow to guide your SAR (Structure-Activity Relationship) campaigns.
Caption: Figure 2. Optimization logic for mitigating GST-mediated instability in azetidine linkers.
References
-
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Source: Drug Metabolism and Disposition (2019). URL:[Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Medicinal Chemistry Letters (2021).[5] URL:[Link]
-
Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Source: Journal of Medicinal Chemistry (Review). URL:[Link]
-
Strategies and challenges for the next generation of antibody-drug conjugates. Source: Nature Reviews Drug Discovery.[6] URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Technical Application Note: High-Efficiency Synthesis of 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile , a critical intermediate in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors. The azetidine moiety serves as a conformationally restricted spacer, often improving metabolic stability and selectivity compared to flexible amine linkers.
The method utilizes a convergent synthesis strategy involving the nucleophilic substitution of 3-cyanobenzyl bromide with N-Boc-3-aminoazetidine , followed by acidolytic deprotection. This route is optimized to minimize side reactions (such as over-alkylation) and ensures high purity (>98%) suitable for downstream medicinal chemistry campaigns.
Strategic Analysis & Retrosynthesis
The target molecule contains a secondary azetidine nitrogen and a primary exocyclic amine. Direct alkylation of unprotected 3-aminoazetidine is operationally hazardous due to the competing nucleophilicity of the primary amine, which leads to complex mixtures of mono-, di-, and polymeric alkylated products.
The Solution: Use of an orthogonal protecting group strategy.
-
Starting Material: tert-Butyl azetidin-3-ylcarbamate (Boc-protected amine).
-
Electrophile: 3-Cyanobenzyl bromide (
-bromo-m-tolunitrile). -
Mechanism:
Nucleophilic Substitution followed by Acidolysis.
Critical Material Attributes (CMA)
-
3-Cyanobenzyl bromide: Highly reactive electrophile. Warning: Potent lachrymator. Handle only in a fume hood.
-
Solvent Choice: Acetonitrile (MeCN) is selected over DMF for easier workup (lower boiling point) and reduced risk of dimethylamine impurities.
Experimental Workflow Visualization
The following diagram outlines the logical flow of the synthesis, including critical decision points and in-process controls (IPC).
Caption: Figure 1. Step-wise process flow for the synthesis of the target azetidine derivative, highlighting critical control points.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl (1-(3-cyanobenzyl)azetidin-3-yl)carbamate
This step installs the benzyl group onto the azetidine ring nitrogen.
Reagents:
-
tert-Butyl azetidin-3-ylcarbamate (1.0 equiv)
-
3-Cyanobenzyl bromide (1.05 equiv)
-
Potassium Carbonate (
), anhydrous (2.5 equiv) -
Acetonitrile (MeCN), anhydrous (0.2 M concentration)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl azetidin-3-ylcarbamate (1.0 equiv) and anhydrous
(2.5 equiv). -
Solvation: Add anhydrous MeCN and stir the suspension at Room Temperature (RT) for 10 minutes.
-
Addition: Add 3-cyanobenzyl bromide (1.05 equiv) dropwise (or in portions if solid) to the stirring mixture.
-
Note: A slight excess of the bromide ensures complete consumption of the expensive azetidine starting material.
-
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours.
-
IPC: Monitor by TLC (50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the azetidine peak (
for ) and formation of the product ( ).
-
-
Workup:
-
Cool the reaction to RT.
-
Filter off the inorganic solids (
/KBr) through a pad of Celite. Rinse the pad with EtOAc. -
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve the residue in EtOAc and wash with water (
) and brine ( ). -
Dry over
, filter, and concentrate to yield the crude intermediate.[2][3]
-
-
Purification: If necessary, purify via flash column chromatography (
, 0-5% MeOH in DCM).
Step 2: Deprotection to this compound
This step removes the Boc group to reveal the primary amine.
Reagents:
-
Crude Intermediate from Step 1
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the intermediate in DCM (approx. 5 mL per gram).
-
Acidolysis: Cool the solution to 0°C. Add TFA dropwise (ratio 1:2 v/v relative to DCM).
-
Alternative: Use 4M HCl in Dioxane (5-10 equiv) at RT for 2 hours if the hydrochloride salt is desired directly.
-
-
Reaction: Stir at RT for 2 hours.
-
IPC: LCMS should show complete conversion to the mass of the free amine (
).
-
-
Workup (Free Base):
-
Concentrate the reaction mixture to remove excess TFA/DCM.
-
Redissolve the residue in a minimal amount of DCM/MeOH.
-
Slowly add saturated aqueous
or 1M NaOH until pH > 10. -
Extract with DCM (
) or CHCl3/IPA (3:1) if the product is highly polar. -
Dry organic layers over
and concentrate.
-
-
Final Product Isolation: The resulting oil or solid is the target free amine. It can be converted to a stable salt (e.g., dihydrochloride or oxalate) for long-term storage.
Analytical Data Summary
| Parameter | Specification / Expected Value | Notes |
| Appearance | Off-white solid or viscous pale yellow oil | Free base is often an oil; HCl salt is a solid. |
| MS (ESI+) | Consistent with formula | |
| 1H NMR (DMSO-d6) | Aromatic protons of the benzonitrile. | |
| 1H NMR (Aliphatic) | Characteristic benzylic singlet and azetidine multiplets. | |
| Purity (HPLC) | > 95% (Area %) | Required for biological assays. |
Troubleshooting & Optimization
-
Issue: Over-alkylation.
-
Cause: Presence of unprotected amine or excess bromide reacting with the newly formed secondary amine (rare in this specific Boc-protected route).
-
Fix: Ensure the starting material is strictly the N-Boc derivative. Verify stoichiometry.
-
-
Issue: Incomplete Deprotection.
-
Cause: TFA is too dilute or old.
-
Fix: Use fresh TFA or increase reaction time. Ensure the intermediate is fully dissolved before adding acid.
-
-
Issue: Product stuck in aqueous phase during workup.
References
-
General Azetidine Synthesis: Wang, B. J., & Duncton, M. A. J. (2020).[7] A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323.
-
Boc-Deprotection Protocols: Sigma-Aldrich. (n.d.). Boc Resin Cleavage and Deprotection Protocols.
-
Alkylation Methodology: BenchChem. (2025).[8] Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate.
-
Azetidine Pharmacophores: Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Ph.D. Thesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids - Google Patents [patents.google.com]
- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Protecting the Primary Amine of 3-Aminoazetidine: A Guide to Strategic Selection and Application
Introduction: Navigating the Unique Chemistry of 3-Aminoazetidine
The 3-aminoazetidine scaffold is a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1] However, the inherent ring strain and the nucleophilic primary amine of this small, saturated heterocycle present unique challenges for synthetic chemists. Protecting the primary amine is a critical early step in many synthetic routes, yet the selection of the appropriate protecting group is far from trivial. The stability of the protecting group must be carefully balanced with the need for its selective removal under conditions that preserve the integrity of the strained azetidine ring.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies for the primary amine of 3-aminoazetidine. We will delve into the mechanistic rationale behind the selection of common protecting groups, provide detailed, field-proven protocols for their installation and cleavage, and offer a comparative analysis to inform strategic synthetic planning.
Core Principles of Protecting Group Selection for 3-Aminoazetidine
The ideal protecting group for 3-aminoazetidine should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should be high-yielding and proceed under mild conditions.
-
Robust Stability: The protected amine must be stable to a wide range of reaction conditions commonly employed in multi-step synthesis.
-
Orthogonality: The protecting group should be selectively removable in the presence of other protecting groups, allowing for complex molecular architectures.[2]
-
Mild and Selective Removal: The deprotection conditions must be mild enough to avoid cleavage or rearrangement of the strained azetidine ring.[3]
Based on these principles, three carbamate-based protecting groups have emerged as the most reliable and versatile choices for 3-aminoazetidine: tert-Butoxycarbonyl (Boc) , Benzyloxycarbonyl (Cbz) , and Allyloxycarbonyl (Alloc) .
The Workhorse: tert-Butoxycarbonyl (Boc) Protection
The Boc group is arguably the most common protecting group for amines due to its general stability and facile removal under acidic conditions.[4] For 3-aminoazetidine, the Boc group provides a robust shield for the primary amine, allowing for subsequent synthetic manipulations.
Mechanistic Rationale
The Boc group is introduced via the reaction of 3-aminoazetidine with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds through nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O, leading to the formation of a stable carbamate.[5]
Deprotection is achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Protonation of the carbamate oxygen facilitates the cleavage of the tert-butyl group as a stable carbocation, which is then quenched. The resulting carbamic acid is unstable and readily decarboxylates to liberate the free amine.[6] Importantly, the azetidine ring has been shown to be stable to the strongly acidic conditions required for Boc deprotection.[3]
Visualizing the Boc Protection and Deprotection Workflow
Caption: Workflow for Boc protection and deprotection of 3-aminoazetidine.
Protocol 1: Boc Protection of 3-Aminoazetidine
This protocol describes a general procedure for the Boc protection of the primary amine of 3-aminoazetidine.
Reagents:
-
3-Aminoazetidine (or its salt) (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine, NaHCO₃) (2-3 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture of THF/water)
Procedure:
-
Dissolve the 3-aminoazetidine in the chosen solvent. If starting from a salt, add the base and stir until a homogenous solution is formed.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, if a biphasic system was used, separate the layers. If an organic solvent was used, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc-3-aminoazetidine.[5]
Protocol 2: Boc Deprotection of N-Boc-3-aminoazetidine
This protocol provides a method for the removal of the Boc protecting group.
Reagents:
-
N-Boc-3-aminoazetidine (1.0 equiv)
-
Acid (Trifluoroacetic acid (TFA) or 4M HCl in Dioxane)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the N-Boc-3-aminoazetidine in DCM.
-
Add the acid (e.g., 25-50% v/v TFA in DCM or an excess of 4M HCl in Dioxane) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is typically the corresponding salt (e.g., TFA or HCl salt) of 3-aminoazetidine and can often be used in the next step without further purification. If the free base is required, the salt can be neutralized with a suitable base.[7]
The Orthogonal Partner: Benzyloxycarbonyl (Cbz) Protection
The Cbz group is a classic amine protecting group that offers excellent orthogonality to the Boc group. Its removal via catalytic hydrogenolysis provides a mild and selective deprotection strategy.[8]
Mechanistic Rationale
The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann conditions).[9] The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride leaving group to form the carbamate.
Deprotection is achieved through catalytic hydrogenation. In the presence of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which then decarboxylates to yield the free amine.[10] This method is exceptionally mild and compatible with many other functional groups.
Visualizing the Cbz Protection and Deprotection Workflow
Caption: Workflow for Cbz protection and deprotection of 3-aminoazetidine.
Protocol 3: Cbz Protection of 3-Aminoazetidine
This protocol details the introduction of the Cbz protecting group.
Reagents:
-
3-Aminoazetidine (or its salt) (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Base (e.g., NaHCO₃, Na₂CO₃) (2.5 equiv)
-
Solvent (e.g., THF/water mixture)
Procedure:
-
Dissolve the 3-aminoazetidine and base in a THF/water mixture.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.[9][11]
Protocol 4: Cbz Deprotection of N-Cbz-3-aminoazetidine
This protocol describes the removal of the Cbz group via catalytic hydrogenolysis.
Reagents:
-
N-Cbz-3-aminoazetidine (1.0 equiv)
-
Palladium on carbon (10% Pd/C) (5-10 mol%)
-
Hydrogen source (H₂ gas)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH))
Procedure:
-
Dissolve the N-Cbz-3-aminoazetidine in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process should be repeated three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected 3-aminoazetidine.[11]
The Versatile Alternative: Allyloxycarbonyl (Alloc) Protection
The Alloc group provides another layer of orthogonality, as it is stable to both the acidic conditions used for Boc removal and the basic conditions that can affect other protecting groups.[12] Its removal is achieved under mild, neutral conditions using a palladium(0) catalyst.
Mechanistic Rationale
The Alloc group is introduced similarly to the Cbz group, typically using allyl chloroformate (Alloc-Cl) and a base.
Deprotection is accomplished via a palladium(0)-catalyzed allyl transfer. The palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), undergoes oxidative addition to the allyl group, forming a π-allylpalladium(II) complex. A nucleophilic scavenger (e.g., phenylsilane, morpholine) then attacks the allyl group, regenerating the palladium(0) catalyst and leading to the release of the carbamic acid, which subsequently decarboxylates.
Visualizing the Alloc Protection and Deprotection Workflow
Caption: Workflow for Alloc protection and deprotection of 3-aminoazetidine.
Protocol 5: Alloc Protection of 3-Aminoazetidine
This protocol outlines the procedure for Alloc protection.
Reagents:
-
3-Aminoazetidine (1.0 equiv)
-
Allyl chloroformate (Alloc-Cl) (1.1 - 1.5 equiv)
-
Base (e.g., NaHCO₃) (3-6 equiv)
-
Solvent (e.g., THF/water mixture)
Procedure:
-
In a round-bottom flask, prepare a mixture of 3-aminoazetidine and NaHCO₃ in a THF/water solvent system.
-
At room temperature, add allyl chloroformate to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaCl, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield N-Alloc-3-aminoazetidine.
Protocol 6: Alloc Deprotection of N-Alloc-3-aminoazetidine
This protocol describes the palladium-catalyzed removal of the Alloc group.
Reagents:
-
N-Alloc-3-aminoazetidine (1.0 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄) (10 mol%)
-
Scavenger (e.g., Phenylsilane (PhSiH₃)) (7.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM))
Procedure:
-
Dissolve the N-Alloc-3-aminoazetidine in DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C.
-
Add phenylsilane followed by the Pd(PPh₃)₄ catalyst.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the deprotected 3-aminoazetidine.
Comparative Analysis and Strategic Application
The choice of protecting group for 3-aminoazetidine is dictated by the overall synthetic strategy. The following table provides a comparative summary of the key features of the Boc, Cbz, and Alloc groups to aid in this decision-making process.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability | Orthogonality |
| Boc | Boc₂O | Strong Acid (TFA, HCl) | Stable to base, hydrogenolysis, and Pd-catalysis. | Orthogonal to Cbz and Alloc. |
| Cbz | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. | Orthogonal to Boc and Alloc. |
| Alloc | Alloc-Cl | Pd(0) Catalyst and Scavenger | Stable to acid and base. | Orthogonal to Boc and Cbz. |
This orthogonality is the cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with multiple functional groups. For instance, a synthetic route might employ a Boc-protected 3-aminoazetidine for a series of acid-sensitive reactions, followed by deprotection and subsequent functionalization. Alternatively, in peptide synthesis, an Alloc-protected lysine side chain can be selectively deprotected in the presence of Boc-protected N-termini and Cbz-protected side chains on other amino acids.[3]
Conclusion
The successful incorporation of the 3-aminoazetidine moiety into complex molecules hinges on a well-defined protecting group strategy. The Boc, Cbz, and Alloc groups offer a powerful and versatile toolkit for the synthetic chemist. By understanding the mechanistic underpinnings of their introduction and removal, and by leveraging their orthogonality, researchers can confidently navigate the synthetic challenges posed by this valuable building block. The detailed protocols and comparative data presented in this guide are intended to serve as a practical resource for the design and execution of robust and efficient synthetic routes in drug discovery and development.
References
-
Total Synthesis. (2025, July 27). Alloc Protecting Group: Alloc Protection & Deprotection Mechanism –. Retrieved from [Link]
-
Barlow, N., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. Retrieved from [Link]
-
Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Retrieved from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of Cbz protected 3-aminomethyl β-lactams. Retrieved from [Link]
-
Academia.edu. (n.d.). (PDF) Amino Protecting Groups Stability. Retrieved from [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. Amino Protecting Groups Stability. Retrieved from [Link]
-
ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Retrieved from [Link]
-
Common Organic Chemistry. Cbz Protection - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Retrieved from [Link]
-
CDN. Alloc Protecting Group Removal Protocol. Retrieved from [Link]
-
PubMed. (2014, July 10). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. Retrieved from [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Retrieved from [Link]
-
Chemistry Europe. (2023, June 7). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Retrieved from [Link]
-
Krishna P. Kaliappan. (2020, October 26). Protecting Groups. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019, November 19). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines – Carbamates. Retrieved from [Link]
-
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. 91188-13-5 Cas No. | 3-Aminoazetidine, 3-BOC protected | Apollo [store.apolloscientific.co.uk]
- 5. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Using 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile in DEL (DNA-Encoded Library) synthesis
Application Note: Strategic Integration of 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile in DNA-Encoded Library Synthesis
Executive Summary
This guide details the protocols for utilizing This compound (hereafter referred to as Azetidine-BB ) as a high-value building block in DNA-Encoded Library (DEL) synthesis.[1]
The Azetidine-BB offers a unique combination of structural rigidity, defined vectors, and favorable physicochemical properties (low lipophilicity, high
Molecule Profile & Strategic Rationale
Physicochemical Attributes[1][2][3][4][5][6]
-
Structure: A benzonitrile core linked via a methylene bridge to the
position of an azetidine ring, which bears a primary amine at the position. -
Key Functionality:
-
Primary Amine (
): The exclusive handle for DNA-compatible conjugation (nucleophilic).[1] -
Azetidine Ring: Provides conformational restriction (pucker angle
) and lowers compared to piperidines or pyrrolidines.[1] -
Nitrile (
): A robust hydrogen bond acceptor and bioisostere for carbonyls/halogens; generally inert under standard DEL synthesis conditions.[1]
-
| Property | Value (Predicted) | Relevance to DEL |
| Molecular Weight | 187.24 Da | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |
| ClogP | ~0.8 - 1.2 | Maintains library solubility in aqueous buffers.[1] |
| H-Bond Donors | 1 (Primary Amine) | Reacts to form 0 donors (amide) or 1 (amine).[1] |
| pKa (Conj. Acid) | ~8.5 (Primary Amine) | Requires pH > 9.0 for efficient nucleophilic attack.[1] |
Strategic Value in Library Design
Integrating Azetidine-BB addresses the "flatness" problem in legacy combinatorial libraries.[1] The
Chemical Compatibility & DNA Safety
Self-Validating System: Before library production, the stability of the Azetidine-BB and the integrity of the DNA tag must be validated.
-
Azetidine Stability: The strained 4-membered ring is susceptible to ring-opening by strong nucleophiles or acids.[1] However, standard DEL conditions (pH 5–10, aqueous/DMSO) are safe.[1]
-
DNA Safety: Avoid pH < 4.0 (depurination) and strong oxidants.[1]
Validation Step: Incubate Azetidine-BB (1 mM) with a dummy DNA headpiece (10 µM) in the coupling buffer for 24 hours.[1] Analyze by LC-MS.
-
Pass Criteria: >95% recovery of intact DNA and no degradation of the Azetidine-BB.
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision process for coupling Azetidine-BB to a DNA-tagged carboxylate (Cycle
Figure 1: Decision tree for amide coupling of Azetidine-BB to DNA-tagged carboxylic acids.
Protocol A: Amide Coupling (DMT-MM Method)
Best for: General library expansion where the DNA-linked carboxylic acid is not sterically hindered.[1]
Reagents:
-
DNA-COOH: 1 mM stock in water.[1]
-
Azetidine-BB: 200 mM stock in DMSO.[1]
-
DMT-MM: 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.[1][2] Prepare fresh 500 mM in water.
-
Buffer: 500 mM Borate buffer, pH 9.4. (High pH ensures the azetidine amine is deprotonated).[1]
Step-by-Step:
-
Preparation: In a PCR tube or 96-well plate, combine:
-
Incubation: Vortex briefly, centrifuge, and incubate at 25°C for 16 hours .
-
Quenching: Add 2 µL of 500 mM ammonium acetate to quench unreacted active esters.
-
Purification: Perform ethanol precipitation (see Section 4.3) to remove excess Azetidine-BB and DMT-MM byproducts.[1]
Protocol B: Reductive Amination
Best for: Reacting Azetidine-BB with a DNA-tagged Aldehyde (Cycle
Reagents:
-
DNA-Aldehyde: 1 mM stock.[1]
-
Azetidine-BB: 200 mM stock in DMSO.[1]
- : 400 mM in Acetate buffer (pH 5.0). Prepare fresh.
-
Buffer: 500 mM Acetate buffer, pH 5.5.
Step-by-Step:
-
Schiff Base Formation: Combine:
-
Incubation 1: Incubate at 25°C for 60 minutes to form the imine intermediate.
-
Reduction: Add 2 µL
(800 nmol, 400 equiv). -
Incubation 2: Incubate at 25°C for 4 hours .
-
Purification: Ethanol precipitation.
Universal Purification (Ethanol Precipitation)
-
To the reaction mix (20 µL), add 2 µL of 3 M Sodium Acetate (pH 5.2) and 60 µL of cold absolute ethanol (
volume). -
Incubate at
for 30 minutes. -
Centrifuge at
for 30 minutes at . -
Carefully remove supernatant.[1] Wash pellet with 100 µL 70% cold ethanol.
-
Centrifuge again (
), remove supernatant, and air dry. -
Resuspend in 20 µL water for QC.
Quality Control & Data Interpretation
Method: UPLC-MS (C18 column, gradient 5–50% MeCN in 50 mM HFIP/15 mM TEA).[1] Deconvolution: Use MaxEnt1 or ProMass.[1]
| Reaction Type | Starting Mass (Example) | Target Mass Shift ( | Observation |
| Amide Coupling | Loss of | ||
| Reductive Amination | Net addition of Azetidine-BB minus Oxygen plus |
Troubleshooting Guide:
-
Issue: Low conversion (<50%).
-
Cause: The azetidine amine is protonated.
-
Fix: Increase coupling pH to 9.5 or use 10% DMSO to solubilize the BB if precipitation is observed.
-
-
Issue: DNA degradation.[1]
References
-
Clark, M. A., et al. (2009).[1] Design, synthesis and selection of DNA-encoded small-molecule libraries. Nature Chemical Biology.[1] Link[1]
-
Satz, A. L., et al. (2022).[1] DNA-encoded chemical libraries.[1][2][3][4][5] Nature Reviews Methods Primers.[1] Link
-
Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] Link[1]
-
Diodato, E., et al. (2024).[1] High-yield and high-purity amide bond formation using DMTMM PF6 for DNA-encoded libraries. Bioorganic & Medicinal Chemistry Letters.[1][3] Link[1]
-
Enamine Ltd. Azetidines in Drug Discovery.[1][6] Enamine Building Blocks.[1][6][7] Link
Sources
- 1. PubChemLite - 3-[(azetidin-3-yl)amino]benzonitrile dihydrochloride (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. High-yield and high-purity amide bond formation using DMTMM PF6 for DNA-encoded libraries [ouci.dntb.gov.ua]
- 4. On-DNA Reductive Amination and Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines - Enamine [enamine.net]
- 7. On-DNA Reductive Amination and Alkylation | Springer Nature Experiments [experiments.springernature.com]
Procedures for Boc-deprotection of azetidine intermediates
Application Note AN-2026: Strategic Boc-Deprotection of Azetidine Intermediates
Part 1: Strategic Overview & Mechanistic Causality
The azetidine ring—a strained four-membered nitrogen heterocycle—has witnessed a renaissance in medicinal chemistry as a bioisostere for gem-dimethyl groups, cyclobutanes, and proline derivatives. However, its incorporation introduces a critical vulnerability: Ring Strain Energy (~26 kcal/mol) .
Unlike pyrrolidines or piperidines, azetidines are kinetically primed for ring-opening polymerization or nucleophilic attack under acidic conditions. The standard tert-butoxycarbonyl (Boc) removal protocols (e.g., neat TFA) often lead to catastrophic decomposition of azetidines, particularly when electron-donating groups stabilize the ring-opened carbocation intermediate.
The Core Challenge: To cleave the Boc carbamate (requiring acid catalysis) without providing sufficient thermal energy or nucleophilic partners to trigger the relief of ring strain (ring opening).
Mechanistic Decision Framework
The following decision tree illustrates the logic for selecting a deprotection strategy based on substrate sensitivity.
Figure 1: Strategic selection workflow for azetidine deprotection based on substrate functionality and downstream processing requirements.
Part 2: Detailed Protocols
Method A: HCl in Dioxane (The "Salt-Crash" Protocol)
Best For: Robust substrates, scale-up, and long-term storage. Scientific Rationale: Unlike TFA, HCl in dioxane is anhydrous and non-oxidizing. Crucially, azetidine hydrochloride salts are often insoluble in dioxane/ether. This causes the product to precipitate out of the reaction matrix as it forms, effectively protecting the ring from further degradation by removing it from the acidic solution.
Reagents:
-
4.0 M HCl in 1,4-dioxane (Commercial or freshly prepared).
-
Solvent: Anhydrous 1,4-dioxane or Ethyl Acetate (EtOAc).
-
Note: Avoid ethers (THF) if Lewis acid-catalyzed ring opening is a concern, though dioxane is generally safe.
Protocol:
-
Dissolution: Dissolve the N-Boc azetidine (1.0 equiv) in minimal anhydrous 1,4-dioxane or EtOAc (approx. 5–10 mL per gram).
-
Temperature Control: Cool the solution to 0 °C. Critical: Azetidines are thermally sensitive; never add acid at room temperature.
-
Acid Addition: Add 4.0 M HCl in dioxane (5–10 equiv) dropwise.
-
Reaction: Allow to warm to room temperature (RT) slowly. Stir for 1–3 hours.
-
Isolation (The "Crash"):
-
If a precipitate forms: Filter the white solid under nitrogen. Wash with cold Et₂O or MTBE.
-
If no precipitate: Concentrate the mixture to ~20% volume (do not dryness) and add excess Et₂O to induce crystallization.
-
-
Yield: Typically quantitative as the HCl salt.
Method B: TFA/DCM with Scavengers (The "Scavenger" Protocol)
Best For: Complex substrates with electron-rich aromatics (e.g., indoles, phenols) susceptible to tert-butyl cation attack. Scientific Rationale: TFA cleavage generates a reactive tert-butyl cation.[2] Without a scavenger, this electrophile can attack the azetidine ring (if electron-rich) or other moieties, leading to alkylated byproducts. Triethylsilane (TES) acts as a hydride source to quench the cation into isobutane.
Reagents:
-
Dichloromethane (DCM).[2]
-
Scavenger: Triethylsilane (TES) or 1,3-dimethoxybenzene. Avoid thiols (e.g., thioanisole) if possible, as they can act as nucleophiles to open the azetidine ring.
Protocol:
-
Preparation: Prepare a solution of N-Boc azetidine in DCM (0.1 M).
-
Scavenger Addition: Add Triethylsilane (2.0 equiv).
-
Acidification: Cool to 0 °C. Add TFA dropwise (final ratio 1:4 TFA:DCM).
-
Caution: Exotherms can trigger ring opening.
-
-
Reaction: Stir at 0 °C for 30 minutes, then RT for 1 hour.
-
Work-up:
-
Concentrate in vacuo at low temperature (<30 °C).
-
Azeotrope 3x with toluene or DCM to remove residual TFA.
-
Warning: Do not heat. Azetidine TFA salts are often oils and less stable than HCl salts.
-
Method C: TMSOTf / 2,6-Lutidine (The "Anhydrous/Mild" Protocol)
Best For: Highly acid-sensitive substrates (e.g., containing TBDMS ethers, acetals) or substrates where protonation must be minimized. Scientific Rationale: This method proceeds via a silyl carbamate intermediate rather than a carbamic acid. It avoids the generation of free protons and hydronium ions, protecting acid-labile groups and preventing proton-catalyzed ring strain release.
Reagents:
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf).[5]
-
2,6-Lutidine (Base scavenger).
-
DCM (Anhydrous).
Protocol:
-
Setup: Dissolve N-Boc azetidine (1.0 equiv) and 2,6-lutidine (1.5 equiv) in anhydrous DCM (0.2 M). Cool to 0 °C.
-
Activation: Add TMSOTf (1.2 equiv) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then RT for 1–2 hours.
-
Quench: Quench with saturated aqueous NaHCO₃ or MeOH.
-
Mechanism Check: This method cleaves the Boc group to form the amine and volatile TMS-derivatives.
Part 3: Critical Isolation of the Free Base
Isolating an azetidine as a free base is the most common failure point. Azetidines are:
-
Volatile: Small azetidines sublime or evaporate under high vacuum.
-
Hydrophilic: They partition poorly into Et₂O or Hexanes.
-
Unstable: Free bases polymerize upon prolonged storage.
The "Salting-Out" Extraction Protocol: If the free base is required for the next step:
-
Neutralization: Cool the salt (HCl or TFA) solution to 0 °C.
-
Base: Add saturated aqueous Na₂CO₃ or 1M NaOH until pH > 12.
-
Solvent System: Do NOT use DCM alone. Use CHCl₃:IPA (3:1) or DCM:IPA (4:1) . The alcohol disrupts hydrogen bonding with water, improving recovery.
-
Saturation: Saturate the aqueous layer with solid NaCl (Salting out).
-
Drying: Dry organic layer over Na₂SO₄ (avoid acidic MgSO₄).
-
Concentration: Carefully concentrate at >100 mbar (do not use high vacuum) at <30 °C.
Part 4: Data Summary & Troubleshooting
Comparative Method Analysis
| Parameter | Method A: HCl/Dioxane | Method B: TFA/DCM | Method C: TMSOTf |
| Acid Strength | Strong (pKa ~ -6) | Medium (pKa ~ 0) | Lewis Acid (Mild) |
| Byproducts | Isobutene, CO₂ | Isobutene, CO₂ | TMS-O-tBu, CO₂ |
| Scavenger? | Not usually req. | Highly Recommended | 2,6-Lutidine (Base) |
| Product Form | HCl Salt (Solid) | TFA Salt (Oil/Hygroscopic) | Free Amine/Salt |
| Risk of Ring Opening | Low (if precipitated) | Medium (temp dependent) | Very Low |
| Cost | Low | Low | High |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Loss of Product Mass | Volatility of free base | Isolate as HCl salt; do not apply high vacuum (<20 mbar). |
| Polymerization (Gunk) | Ring opening via self-attack | Keep concentration dilute (<0.1 M); Maintain T < RT; Store as salt. |
| TFA Ester Formation | Reaction with free hydroxyls | Use Method A (HCl); TFA esters are unstable to HCl. |
| Incomplete Reaction | Steric hindrance | Switch to neat TFA (Method B) or increase HCl equivalents; do not heat. |
Part 5: References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons.
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.
-
Sakaitani, M., & Ohfune, Y. (1990). "Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent." Journal of Organic Chemistry, 55(3), 870-876. (Foundational work on TMSOTf/Lutidine method).
-
Han, G., et al. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane."[6] Journal of Peptide Research, 58(4), 338-341.[6]
-
St-Denis, J. D., et al. (2018). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 9(12), 1293–1297. (Detailed study on azetidine stability).
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mcours.net [mcours.net]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Synthesis of Urea Derivatives from 3-Aminoazetidine Precursors
Introduction: The Rising Prominence of the 3-Aminoazetidine Urea Scaffold in Medicinal Chemistry
The azetidine motif, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged structure in modern drug discovery. Its incorporation into molecular architectures can impart favorable physicochemical properties, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity.[1] Among the various functionalized azetidines, 3-aminoazetidine serves as a critical building block for creating novel chemical entities with significant therapeutic potential.
When the primary amine of 3-aminoazetidine is transformed into a urea or substituted urea, a powerful pharmacophore is generated. This structural motif is found in a variety of biologically active compounds, including potent and selective enzyme inhibitors and receptor modulators. The urea functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets. This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the preparation of urea derivatives from 3-aminoazetidine precursors, aimed at researchers and professionals in the field of drug development.
Synthetic Strategies: The Chemistry of Urea Formation
The most direct and widely employed method for the synthesis of urea derivatives from a primary amine, such as 3-aminoazetidine, is the reaction with an isocyanate. This reaction is typically efficient, high-yielding, and proceeds under mild conditions.
Mechanism of Urea Formation from Isocyanates
The reaction between an amine and an isocyanate is a classic example of nucleophilic addition. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the isocyanate. This initial attack forms a zwitterionic tetrahedral intermediate, which then rapidly undergoes a proton transfer to yield the stable urea product.
The reaction is generally conducted in a suitable aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature.[2] Advantageously, this reaction does not typically require the addition of a base.[2]
Caption: Mechanism of urea formation.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(Azetidin-3-yl)-3-arylureas
This protocol describes a general method for the reaction of a 3-aminoazetidine precursor (often as a salt) with a commercially available aryl isocyanate. The precursor, 1-tert-butoxycarbonyl-3-aminoazetidine, is commonly used, and the Boc (tert-butoxycarbonyl) protecting group is removed in a subsequent step.
Materials:
-
1-Boc-3-aminoazetidine
-
Aryl isocyanate (e.g., phenyl isocyanate, 4-chlorophenyl isocyanate)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-3-aminoazetidine (1.0 eq.) in anhydrous DCM.
-
Addition of Isocyanate: To the stirred solution, add the aryl isocyanate (1.05 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up (for Boc-protected urea): Upon completion, concentrate the reaction mixture under reduced pressure. The crude Boc-protected urea derivative can be purified by flash column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected urea in DCM. Add trifluoroacetic acid (TFA) (5-10 eq.) and stir the mixture at room temperature for 1-2 hours.
-
Final Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final 1-(azetidin-3-yl)-3-arylurea.
Characterization:
The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the structure of the compound.[3][4]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[3][5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[3]
| Reactant (Aryl Isocyanate) | Solvent | Reaction Time (h) | Yield (%) |
| Phenyl isocyanate | DCM | 3 | 95 (Boc-protected) |
| 4-Chlorophenyl isocyanate | THF | 2.5 | 92 (Boc-protected) |
| 3,4-Dichlorophenyl isocyanate | DCM | 4 | 90 (Boc-protected) |
| 4-Methoxyphenyl isocyanate | DMF | 3 | 96 (Boc-protected) |
Table 1: Representative examples for the synthesis of Boc-protected 1-(azetidin-3-yl)-3-arylureas. Yields are for the formation of the Boc-protected intermediate.
Alternative Synthetic Routes
-
Reaction with Carbamoyl Chlorides: N,N-disubstituted carbamoyl chlorides can react with 3-aminoazetidine to form trisubstituted ureas. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl byproduct.
-
Use of Phosgene Equivalents: Reagents like triphosgene can be used to generate an isocyanate in situ from an amine, which can then react with another amine.[2][6] This method is useful for synthesizing unsymmetrical ureas but requires careful handling due to the high toxicity of phosgene.[2][7]
-
Curtius Rearrangement: A carboxylic acid can be converted to an isocyanate via an acyl azide intermediate through the Curtius rearrangement.[2] This isocyanate can then be trapped with 3-aminoazetidine to form the desired urea.
Workflow and Logic
The synthesis of 3-aminoazetidine urea derivatives follows a logical progression, often starting from a protected form of 3-aminoazetidine to ensure selective reaction at the primary amine.
Caption: General workflow for synthesizing 3-aminoazetidine urea derivatives.
Conclusion and Future Perspectives
The preparation of urea derivatives from 3-aminoazetidine precursors is a robust and versatile strategy in medicinal chemistry. The straightforward reaction with isocyanates allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The resulting 3-aminoazetidine urea scaffold continues to be a fertile ground for the discovery of new therapeutic agents targeting a wide range of diseases. Future work in this area will likely focus on the development of novel, stereoselective syntheses of substituted 3-aminoazetidines and the exploration of new bioisosteric replacements for the urea functional group to further fine-tune the pharmacological properties of these important molecules.
References
-
Urea Formation - Common Conditions. Organic Chemistry Portal. Available from: [Link]
-
Hahn, H.-G., et al. (2011). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 2(11), 849-853. Available from: [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. Available from: [Link]
-
Nowick, J. S., et al. (2002). Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-phenylpropanoate. Organic Syntheses, 78, 220. Available from: [Link]
-
Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. MDPI. Available from: [Link]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. (2021). Polymers, 13(10), 1599. Available from: [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2019). Antibiotics, 8(4), 178. Available from: [Link]
-
Reactions carried out between the isocyanate groups with (A) amino... ResearchGate. Available from: [Link]
-
Das, M., et al. (2018). Synthesis of Simple 3,3-diarylazetidines from N-Boc-3-aryl-azetidinols using Friedel-Crafts Arylation Conditions. ChemistrySelect, 3(35), 10008-10011. Available from: [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). Scientific Reports, 9, 15691. Available from: [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2021). Molecules, 26(23), 7244. Available from: [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2020). RSC Medicinal Chemistry, 11(7), 774-788. Available from: [Link]
-
What conditions are required to react isocyanate with COOH or OH groups?. ResearchGate. Available from: [Link]
-
Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. (2018). Journal of Drug Design and Medicinal Chemistry, 4(3), 1058. Available from: [Link]
-
Reactions of 4 methylphenyl isocyanate with amino acids. (1998). Archives of Toxicology, 72(11), 721-728. Available from: [Link]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Optimization of N-alkylation Conditions for Azetidine Synthesis
Abstract
Azetidine moieties are prized scaffolds in modern medicinal chemistry, valued for their ability to impart conformational rigidity, improve metabolic stability, and enhance physicochemical properties. The functionalization of the azetidine nitrogen via N-alkylation is a critical step in the synthesis of countless drug candidates and molecular probes. This guide provides a comprehensive overview of the key parameters governing the N-alkylation of azetidines, offering field-proven insights and detailed, reproducible protocols for researchers, scientists, and drug development professionals. We will explore the mechanistic underpinnings of the reaction, strategies for optimizing conditions, and robust troubleshooting methods to overcome common synthetic challenges.
Introduction: The Strategic Importance of N-Alkylated Azetidines
The four-membered azetidine ring is a "privileged structure" in contemporary drug discovery.[1] Its incorporation into molecular architectures can lead to compounds with improved pharmacokinetic or toxicological profiles.[1] The nitrogen atom of the azetidine ring serves as a convenient and highly versatile point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2]
Successful and efficient N-alkylation is therefore a cornerstone of synthetic campaigns involving this heterocycle. The reaction, typically proceeding via a nucleophilic aliphatic substitution (SN2) mechanism, involves the attack of the azetidine nitrogen on an alkyl electrophile.[3][4] While seemingly straightforward, the reaction is sensitive to a range of variables that can significantly impact yield, purity, and the formation of undesirable byproducts. This document aims to deconstruct these variables to empower chemists to achieve optimal outcomes.
Mechanistic Considerations and Key Optimization Parameters
The N-alkylation of an azetidine is fundamentally a competition between the desired reaction pathway and potential side reactions. Understanding the factors that influence this balance is critical for rational optimization.
The SN2 Reaction Pathway
The primary mechanism for N-alkylation with agents like alkyl halides is the SN2 reaction. The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing a leaving group.
For this reaction to proceed efficiently, several conditions must be met:
-
Sufficient Nucleophilicity: The azetidine nitrogen must be sufficiently nucleophilic to attack the electrophile. This is often modulated by a base.
-
Good Leaving Group: The alkylating agent must possess a group that can readily depart with its electron pair (e.g., I-, Br-, TsO-).
-
Steric Accessibility: Steric hindrance around either the nitrogen atom or the electrophilic carbon can dramatically slow the reaction rate.[5]
Critical Side Reactions
Two primary side reactions can complicate azetidine N-alkylation:
-
Over-alkylation (Quaternization): The N-alkylated azetidine product is itself a tertiary amine and can react with a second molecule of the alkylating agent. This forms a quaternary azetidinium salt.[4][6] This is often irreversible and consumes both starting material and reagent.
-
Ring-Opening: Due to inherent ring strain (~26 kcal/mol), the azetidine ring is susceptible to nucleophilic ring-opening reactions, particularly after protonation or quaternization, which makes the ring more electrophilic.[6][7][8][9][10][11] This leads to the formation of linear amine byproducts.
Diagram 1: Key Reaction Pathways in Azetidine N-Alkylation
Caption: Desired vs. undesired pathways in azetidine N-alkylation.
Parameter Optimization: A Systematic Approach
Successful optimization hinges on the careful selection of the following five parameters.
| Parameter | Key Considerations & Rationale | Recommended Starting Points |
| Alkylating Agent | Reactivity (I > Br > Cl >> OTs): More reactive agents (e.g., alkyl iodides) allow for milder conditions but increase the risk of over-alkylation. Alkyl chlorides are less reactive and may require higher temperatures or catalysts.[5] | Primary Alkyl Bromides: Offer a good balance of reactivity and control. Use 1.1–1.5 equivalents to minimize over-alkylation. |
| Base | Strength & Solubility: The base deprotonates the azetidine, increasing its nucleophilicity. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, effective, and minimize side reactions.[12] Stronger bases like NaH can be used but may increase byproduct formation if not carefully controlled.[13][14] | K₂CO₃ or Cs₂CO₃: Use 2.0–3.0 equivalents. They are effective and generally lead to cleaner reactions. For sensitive substrates, a milder organic base like DIPEA can be used. |
| Solvent | Polarity & Aprotic Nature: Polar aprotic solvents (DMF, acetonitrile, DMSO) are ideal as they effectively solvate the cation of the base and do not interfere with the nucleophile.[5] | Acetonitrile (ACN) or N,N-Dimethylformamide (DMF): ACN is often easier to remove. DMF has a higher boiling point, allowing for higher reaction temperatures if needed. |
| Temperature | Rate vs. Selectivity: Higher temperatures increase the reaction rate but can also accelerate side reactions like over-alkylation and decomposition.[5] | Room Temperature to 80 °C: Start at room temperature and monitor progress. If the reaction is sluggish, gradually increase the temperature in 10-20 °C increments. |
| Concentration | Kinetics: Bimolecular SN2 reactions are favored at higher concentrations. However, very high concentrations can lead to solubility issues and exotherms. | 0.1 M to 0.5 M: A concentration of 0.2 M with respect to the limiting reagent is a robust starting point. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common N-alkylation strategies.
Protocol 1: Standard N-Alkylation with an Alkyl Bromide
This protocol is a robust starting point for the N-alkylation of a generic azetidine with a primary alkyl bromide.
Materials:
-
Azetidine starting material (1.0 equiv.)
-
Alkyl bromide (1.2 equiv.)
-
Potassium carbonate (K₂CO₃), finely powdered (2.5 equiv.)
-
Acetonitrile (ACN), anhydrous
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the azetidine starting material (1.0 equiv.) and potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.2 M with respect to the azetidine.
-
Reagent Addition: Add the alkyl bromide (1.2 equiv.) to the suspension via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 1-2 hours. If no significant progress is observed after 4 hours, gradually heat the reaction to 50-60 °C.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with a small amount of acetonitrile or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-alkylated azetidine.
Diagram 2: Workflow for Standard N-Alkylation Protocol
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of Azetidines | Ambeed [ambeed.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing ring opening of azetidines under acidic conditions
Technical Support Center: Azetidine Chemistry Subject: Troubleshooting Ring Stability Under Acidic Conditions Ticket ID: AZ-STR-2024-X9 Responder: Dr. A. Vance, Senior Application Scientist[1]
Overview: The "Spring-Loaded" Heterocycle
Welcome to the Azetidine Technical Support Hub. If you are here, you likely observed a confusing result: your N-Boc azetidine starting material was pure, but after acidic deprotection or salt formation, your NMR shows a complex mixture of linear alkyl amines or solvent adducts.
The Root Cause: Azetidines possess a ring strain energy of approximately 25.4 kcal/mol (compared to ~5.4 kcal/mol for pyrrolidines).[2] While the ring is kinetically stable at neutral pH, protonation of the nitrogen creates a potent electrophile. In this state, the ring carbon-nitrogen bond (
If a nucleophile (even a weak one like a chloride ion or an alcohol solvent) is present, it will attack the
Module 1: The Mechanism of Failure
Q: Why did my azetidine open during HCl treatment, but my pyrrolidine controls didn't?
A: It is a function of Strain Release + Nucleophilicity .[1]
In 4M HCl/Dioxane or HCl/MeOH, you have a high concentration of chloride ions (
-
Protonation: The acid protonates the nitrogen (
for the conjugate acid). -
Activation: The
bond lengthens and weakens due to the strain.[1] -
Attack: The
attacks the -carbon. The ring snaps open to form the -chloropropylamine.
Visualizing the Failure Mode
Caption: The kinetic pathway of azetidine ring opening. Protonation lowers the activation energy for nucleophilic attack, driven by the release of ring strain.
Module 2: Troubleshooting N-Boc Deprotection
Q: I need to remove a Boc group. HCl/Dioxane destroyed my compound. What is the alternative?
A: You must switch to an acid with a non-nucleophilic counter-ion .[1] The Trifluoroacetate (TFA) anion is significantly less nucleophilic than Chloride. However, even TFA can be dangerous if the reaction gets too hot or runs too long.[1]
Protocol: Safe N-Boc Deprotection of Azetidines
Reagents:
-
Trifluoroacetic Acid (TFA)[3]
-
Dichloromethane (DCM) - Must be anhydrous to prevent hydrolysis.
-
Diethyl Ether (
) or MTBE (for precipitation).[1]
Step-by-Step:
-
Dilution is Key: Dissolve the N-Boc azetidine in DCM (
M concentration). Do not add neat TFA to the solid. -
Temperature Control: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add TFA dropwise. A ratio of 1:4 (TFA:DCM) is usually sufficient.[1]
-
Critical: Do not use 1:1 or neat TFA unless necessary.
-
-
Monitoring: Stir at 0 °C. Monitor by TLC or LCMS. Most azetidines deprotect within 1–2 hours .[1]
-
Warning: Do not let it stir overnight.[1]
-
-
Workup (The Danger Zone):
-
Option A (Isolation as Salt): Concentrate the mixture at low temperature (<30 °C) . Co-evaporate with toluene or DCM to remove excess TFA.[1] Triturate with cold
to precipitate the stable trifluoroacetate salt.[1] -
Option B (Free Base): If you must free-base, pour the cold reaction mixture into a cold saturated
solution.[1] Extract rapidly into DCM. Do not use strong bases (NaOH) or heat, as the free amine can dimerize or polymerize.
-
Comparative Acid Safety Table
| Acid System | Counter-ion Nucleophilicity | Risk Level | Recommendation |
| HCl / Dioxane | High ( | CRITICAL | Avoid. High risk of ring opening to |
| HBr / AcOH | Very High ( | FATAL | Will quantitatively open the ring. |
| TFA / DCM | Low ( | LOW | Standard. Keep cold and dilute.[1] |
| Low ( | LOW | Good alternative if TFA traces are problematic.[1] | |
| TsOH / MeOH | Medium ( | MEDIUM | Methanol can act as the nucleophile (solvolysis). |
Module 3: Advanced Stabilization Strategies
Q: My azetidine has a pendant amide/alcohol side chain. It decomposes even with TFA.[1] Why?
A: You are experiencing Intramolecular Nucleophilic Attack (The "Scorpion" Effect). If your molecule contains a nucleophile (hydroxyl, amide, or another amine) 3-4 carbons away from the azetidine nitrogen, it will cyclize intramolecularly upon protonation.[1]
-
Example: An amide side chain can attack the ring to form a lactone or larger lactam, expelling the azetidine nitrogen.
-
Solution: You cannot use acid.[1] You must use non-acidic deprotection methods (e.g., TMSOTf/2,6-lutidine) or redesign the protecting group strategy (e.g., use Fmoc or Alloc which can be removed under basic/neutral conditions).[1]
Q: How do I store the free amine?
A: Do not store azetidine free bases for long periods. They are prone to polymerization.[1]
-
Best Practice: Store as the Oxalate or Trifluoroacetate salt at -20 °C.
-
Why Oxalate? Oxalic acid is non-nucleophilic and forms highly crystalline, stable salts with azetidines.[1]
Module 4: Decision Tree for Experimental Design
Use this logic flow to select the correct conditions for your specific substrate.
Caption: Decision matrix for selecting deprotection conditions. Note the critical check for intramolecular nucleophiles.
References
-
Couty, F., et al. (2006).[1][4] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry, 2006(15), 3479–3490.[1] Link
-
Ghorai, M. K., et al. (2007).[1] "Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols." The Journal of Organic Chemistry, 72(16), 5859–5862.[1] Link
-
Bai, G., et al. (2021).[1][2][5] "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 12(11), 1746–1751.[1] Link
-
Doda, K., et al. (2016).[1] "Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes." The Journal of Organic Chemistry, 81(15), 6677–6685.[1] Link[6]
-
BenchChem Technical Guides. (2025). "Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine." Link
Sources
- 1. Azetidine - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Polar Amino-Azetidines
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: High-Polarity Heterocycle Isolation & Purification
Introduction: The Azetidine Challenge
Welcome to the technical support hub for amino-azetidine intermediates. These four-membered nitrogen heterocycles present a unique "perfect storm" of purification challenges in medicinal chemistry:
-
Extreme Polarity: The combination of the azetidine ring and an exocyclic amine often results in LogP values < 0, making them highly water-soluble and difficult to extract.
-
Ring Strain: With ~26 kcal/mol of ring strain, azetidines are susceptible to acid-catalyzed ring opening, particularly in the presence of nucleophiles.
-
Low UV Activity: Many aliphatic azetidine intermediates lack chromophores, rendering standard UV detection (254 nm) useless.
This guide moves beyond standard protocols to provide field-proven strategies for isolating these difficult molecules.
Module 1: Extraction & Workup Strategies
The Issue: Standard ethyl acetate/water extractions often fail because the polar azetidine partitions into the aqueous layer.
Protocol A: The "Magic Solvent" Extraction
For highly polar amines that do not extract into Ethyl Acetate or DCM, utilize the Chloroform/Isopropanol system.
| Parameter | Recommendation | Mechanism |
| Solvent System | CHCl₃ : IPA (3:1) | The alcohol disrupts the hydration shell of the amine, while chloroform provides organic solubility. |
| Aqueous Phase | Saturate with NaCl | "Salting out" increases the ionic strength of the water, pushing the organic amine out. |
| pH Control | pH 10–12 | Ensure the amine is fully deprotonated (Free Base) before extraction. Use K₂CO₃ or NaOH. |
| Caution | Avoid prolonged contact | Chlorinated solvents can generate HCl over time; minimize exposure to prevent ring opening. |
Protocol B: Continuous Liquid-Liquid Extraction
For multi-gram scale where batch extraction fails, use a continuous liquid-liquid extractor with DCM for 12–24 hours. The constant equilibrium shift eventually recovers >95% of the material without using massive solvent volumes.
Module 2: Chromatographic Purification
The Issue: Polar amines streak on normal phase silica and elute in the void volume on standard C18 reverse phase columns.
Strategy 1: "Catch and Release" (SCX Solid Phase Extraction)
Best for: Isolating the amine from non-basic impurities.
Strong Cation Exchange (SCX) is the gold standard for polar amines. It relies on ionic bonding, not polarity.
Workflow:
-
Load: Dissolve crude in MeOH (or water). Load onto SCX cartridge.
-
Wash: Flush with MeOH.
-
Result: Removes non-basic polar impurities.
-
-
Elute: Flush with 2M NH₃ in MeOH .
Figure 1: SCX "Catch and Release" purification logic for polar amines.
Strategy 2: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Final purification of complex polar mixtures.
Standard C18 columns suffer from "pore dewetting" (phase collapse) with 100% aqueous mobile phases. HILIC uses a polar stationary phase with an organic-rich mobile phase.[1][7][8][9]
-
Column: Amide, Silica, or Zwitterionic (e.g., HILIC-Z).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[7]
-
Gradient: Start high organic (95% B) -> ramp to lower organic (60% B).
-
Why it works: Water forms a stagnant layer on the silica surface; the polar azetidine partitions into this water layer.
Module 3: Stability & Volatility Management
The Issue: "I purified my compound, but it vanished on the rotovap" or "It turned into a brown tar."
Volatility: The "Disappearing Product" Phenomenon
Low molecular weight azetidines (MW < 150) are often volatile oils as free bases.
-
Solution: Isolate as a salt.
-
Oxalate Salts: Add 1 eq. of oxalic acid in EtOH. Oxalates often crystallize well and are non-hygroscopic.
-
HCl Salts: Generate using 4M HCl in Dioxane. Warning: Excess HCl can degrade the ring if heated.
-
Ring Stability: Acid-Catalyzed Opening
Azetidines are stable to base but fragile in acid.
-
Danger Zone: Strong acid + Nucleophile + Heat.
-
Example: Heating in HCl/MeOH can open the ring to form the methoxy-amine linear product.
-
-
Safe Zone: TFA salts are generally stable at room temperature. Always remove acid at low temperature (< 30°C).
Figure 2: Decision matrix for handling volatile and strained azetidine rings.
Troubleshooting FAQ
Q: I see nothing on the UV detector during Flash Chromatography. A: Aliphatic azetidines have no chromophore.
-
Fix 1: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These are universal detectors.
-
Fix 2: If using silica TLC, stain with Ninhydrin (turns red/purple) or KMnO₄ (turns yellow/brown).
-
Fix 3: Derivatize the amine with a Boc-anhydride or Cbz-Cl group before purification to add UV activity and reduce polarity.
Q: My compound streaks badly on silica gel (Normal Phase). A: The basic amine interacts with acidic silanols on the silica surface.
-
Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your DCM/MeOH mobile phase. This blocks the silanols.
-
Alternative: Switch to an "Amine-functionalized" silica cartridge.
Q: I cannot get the salt to crystallize; it's a goo. A: This is common with HCl salts of polar amines (highly hygroscopic).
-
Fix: Try the Oxalate or Fumarate salt.
-
Fix: Triturate the goo with dry Diethyl Ether or Hexanes and sonicate. This often induces precipitation of the solid.
References
-
SCX Purification: Biotage. (n.d.). Method Development in Solid Phase Extraction using ISOLUTE® SCX. Retrieved from
-
Extraction Solvent Systems: University of Rochester, Dept. of Chemistry. Workup for Polar and Water-Soluble Solvents. (3:1 CHCl3:IPA protocol). Retrieved from
-
HILIC Chromatography: Agilent Technologies. (2023).[1][10] Mastering HILIC-Z Separation for Polar Analytes. Retrieved from
-
Azetidine Stability: Sliwa, W. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry. Retrieved from
-
Detection Methods: Thermo Fisher Scientific. (2024).[6] CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from
Sources
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technique for the isolation of volatile food compounds optimized | EurekAlert! [eurekalert.org]
- 4. waters.com [waters.com]
- 5. mpbio.com [mpbio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lcms.cz [lcms.cz]
- 9. uhplcslab.com [uhplcslab.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Overcoming Steric Hindrance in 3-Aminoazetidine Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges associated with the coupling reactions of 3-aminoazetidines. The strained, four-membered ring and the secondary amine's steric environment often lead to low yields or failed reactions with standard protocols. This document offers field-proven insights and detailed protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the two primary types of coupling reactions involving 3-aminoazetidines: amide bond formation (acylation) and C-N cross-coupling for N-arylation.
Section 1: Amide Bond Formation (Acylation)
Q1: My standard amide coupling protocol (e.g., HATU/DIPEA) is failing or giving low yields with a 3-aminoazetidine derivative. What's going wrong?
A: This is a classic challenge rooted in steric hindrance. The 3-aminoazetidine nitrogen is a secondary amine constrained within a rigid, four-membered ring. This conformation, combined with potential bulk from an N-protecting group (like Boc or Cbz) and the coupling partner, physically obstructs the approach to the activated carboxylic acid.[1][2]
Standard uronium/aminium reagents like HATU or HBTU, while potent, may not be sufficient to overcome this barrier, leading to slow reaction rates or incomplete conversion.[1][3] Furthermore, the basicity of the amine can be lower than that of a typical acyclic secondary amine, affecting its nucleophilicity.
Troubleshooting Workflow: Failed Amide Coupling
Caption: A step-by-step guide to troubleshooting failed amide couplings.
Q2: Which coupling reagents are most effective for sterically hindered 3-aminoazetidines?
A: When standard reagents fail, switching to a more potent or sterically less demanding system is crucial.
-
Phosphonium Salts (PyBOP, PyAOP): These are often more effective than their uronium counterparts (HBTU, HATU) for hindered couplings.[2][4] They form highly reactive OBt/OAt active esters. A key advantage is that they do not form guanidinium by-products, which can occur when the amine attacks the uronium salt directly—a side reaction more prevalent with hindered, less nucleophilic amines.
-
Acyl Fluorides: Converting the carboxylic acid to a small, highly reactive acyl fluoride is an excellent strategy for extremely hindered couplings.[3][4] The fluoride leaving group is minimal in size, reducing steric clash during the nucleophilic attack by the aminoazetidine. Reagents like Deoxo-Fluor or DAST can be used, but a one-pot protocol with PyFluor or XtalFluor is often cleaner.[3]
-
Propylphosphonic Anhydride (T3P®): T3P® is a powerful water scavenger and activating agent that has shown superior results for coupling sterically hindered substrates with minimal racemization.[5]
Q3: How can I optimize reaction conditions like solvent and temperature?
A:
-
Solvent Choice: The solvent must fully solubilize all reactants and intermediates. N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) due to its better solvating properties, which can help prevent aggregation, especially in peptide synthesis.[4] For some reactions, a less coordinating solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) may be beneficial.[6][7]
-
Temperature and Reaction Time: Steric hindrance slows reaction kinetics.[4] Do not assume a standard 2-4 hour coupling time is sufficient. Monitor the reaction by LC-MS and be prepared to run it overnight or even for 24-48 hours. Gentle heating (e.g., 40-50 °C) can provide the necessary activation energy, but must be balanced against the risk of racemization or decomposition.[4]
-
Base Selection: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. These bases are less likely to cause side reactions (e.g., epimerization) compared to smaller bases like triethylamine (TEA). The amount of base is critical; excess base can accelerate racemization. Typically, 2-4 equivalents are used.[5]
Section 2: C-N Cross-Coupling (Buchwald-Hartwig Amination)
Q4: I am attempting to N-arylate my 3-aminoazetidine using a Buchwald-Hartwig reaction, but I'm getting low conversion and significant dehalogenation of my aryl halide. What should I do?
A: This outcome typically points to an issue with the catalyst system (ligand/precatalyst) or reaction setup. The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds but requires careful optimization for challenging substrates.[8][9]
-
Ligand Choice is Critical: The choice of phosphine ligand is paramount. For hindered secondary amines like 3-aminoazetidines, bulky, electron-rich biarylphosphine ligands are required. These ligands promote the crucial reductive elimination step, which is often the rate-limiting step for hindered substrates, and outcompete side reactions like beta-hydride elimination or dehalogenation.[9][10]
-
Recommended Ligands: Consider using "second-generation" or "third-generation" Buchwald ligands such as BrettPhos, RuPhos, or XPhos. These have proven effective for coupling a wide range of amines with aryl chlorides and bromides.[11]
-
-
Base Selection: The base plays a key role in deprotonating the amine to form the palladium-amido complex.[9] Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOt-Bu) is highly effective but can be incompatible with base-sensitive functional groups.[12] In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives, though they may require higher temperatures or longer reaction times.[11][12]
-
Anhydrous & Anaerobic Conditions: The catalytic cycle is sensitive to oxygen and water. Ensure your solvent is thoroughly degassed and the reaction is run under an inert atmosphere (Argon or Nitrogen). Failure to do so can lead to catalyst decomposition and formation of palladium black.[12][13]
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Q5: How does the N-protecting group on the azetidine ring affect coupling reactivity at the 3-amino position?
A: The N1 protecting group has a significant electronic and steric influence.
-
Boc (tert-Butoxycarbonyl): This bulky group contributes significantly to steric hindrance around the 3-amino position. While common, its size can exacerbate coupling difficulties.
-
Cbz (Carboxybenzyl): Cbz is less bulky than Boc and can be a better choice for improving reaction rates. It is also removable under orthogonal conditions (hydrogenolysis) to Boc (acidolysis).[14][15]
-
Trt (Triphenylmethyl): Due to its extreme bulk, a Trityl group on N1 would likely make subsequent coupling at the 3-amino position exceptionally difficult.[16]
-
N-Unprotected Azetidine: If the coupling partner is an electrophile (e.g., in an acylation), using the unprotected 3-aminoazetidine can lead to competing reactions at both the N1 and N3 positions. It is generally advisable to have N1 protected.
Quantitative Data & Reagent Comparison
Table 1: Comparison of Common Amide Coupling Reagents for Hindered Systems
| Reagent/Method | Class | Key Advantages | Potential Disadvantages |
| HATU/HBTU | Aminium/Uronium Salt | High efficiency for standard couplings, fast reaction rates.[5] | May be insufficient for severe steric hindrance; potential for guanidinium side products with hindered amines.[1] |
| PyBOP/PyAOP | Phosphonium Salt | Excellent for hindered couplings; no guanidinium byproduct formation.[2] | Byproducts can sometimes complicate purification. |
| T3P® | Phosphonic Anhydride | Very powerful activator, minimal racemization, good for hindered substrates.[5] | Requires careful handling; byproducts are water-soluble. |
| Acyl Fluoride | Acid Halide | Smallest activated species, highly effective for overcoming extreme steric hindrance.[3][4] | Requires a separate activation step or a one-pot protocol; fluorinating agents can be hazardous. |
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Coupling with 3-Aminoazetidines
| Component | Recommendation | Rationale |
| Pd Precatalyst | BrettPhos Palladacycle G3 (1-2 mol%) | Air-stable, reliable generation of active Pd(0), tailored for hindered amines.[11] |
| Ligand | BrettPhos (1.1-1.2 eq to Pd) | Bulky, electron-rich ligand that accelerates reductive elimination.[11] |
| Base | NaOt-Bu (1.2-1.5 eq) | Strong base, promotes high reaction rates. Incompatible with many functional groups.[12] |
| Alternative Base | Cs₂CO₃ (1.5-2.0 eq) | Milder base, excellent functional group tolerance.[12][17] |
| Solvent | Toluene or Dioxane (degassed) | Aprotic, non-coordinating solvents that are standard for this chemistry.[12] |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Experimental Protocols
Protocol 1: High-Efficiency Amide Coupling via Acyl Fluoride Intermediate
This protocol is designed for situations where standard coupling reagents have failed due to severe steric hindrance.[3]
-
Acid Fluoride Formation:
-
In a flame-dried flask under an Argon atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M).
-
Add Pyridine (1.5 eq) and cool the solution to 0 °C.
-
Slowly add Cyanuric Fluoride (0.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. The formation of the acyl fluoride can be monitored by IR (C=O stretch shift) or ¹⁹F NMR if desired.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the N-protected 3-aminoazetidine derivative (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.
-
Slowly add the solution of the acyl fluoride from step 1 to the amine solution at room temperature.
-
Stir the reaction at room temperature and monitor for completion by LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Buchwald-Hartwig N-Arylation of a Protected 3-Aminoazetidine
This protocol uses a modern palladacycle precatalyst for improved reliability and efficiency.[11][18]
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq, if solid), the N-protected 3-aminoazetidine (1.2 eq), NaOt-Bu (1.4 eq), and the BrettPhos Palladacycle G3 (0.02 eq, 2 mol%).
-
Evacuate and backfill the flask with Argon three times.
-
Add the aryl halide (if liquid) via syringe, followed by anhydrous, degassed toluene (to achieve ~0.1 M concentration).
-
-
Reaction Execution:
-
Stir the mixture at room temperature for 5 minutes, then place it in a preheated oil bath at 100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute it with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel.
-
References
-
O'Reilly, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Nature. [Link]
-
Movassaghi, M., & Hill, M. D. (2008). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Angewandte Chemie. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Kim, Y., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters. [Link]
-
Anderson, L. L., et al. (2019). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Organic Letters. [Link]
-
Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Spring, D. R., et al. (2020). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald, S. L., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]
-
Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Sasano, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Fields, G. B. (1997). Procedures to Improve Difficult Couplings. Methods in Enzymology. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the acylation reaction. ResearchGate. [Link]
-
Milo, A., et al. (2023). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of Organic Chemistry. [Link]
-
Hameed, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews. [Link]
-
Tohoku University. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tohoku University Repository. [Link]
-
Bollinger, J. M., et al. (2021). Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. [Link]
-
ResearchGate. (n.d.). Amines as the ligands for palladium-catalyzed coupling reactions. ResearchGate. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2021). Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]
-
Al-Harrasi, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin... Molecules. [Link]
-
ResearchGate. (2010). Palladium-Catalyzed Coupling Reaction of Amino Acids (Esters) with Aryl Bromides and Chlorides. ResearchGate. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. reddit.com [reddit.com]
- 14. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Azetidine Synthesis & Stabilization
Status: Operational Ticket ID: AZT-POLY-001 Subject: Minimizing Polymerization Side Reactions in Azetidine Synthesis Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Core Directive: The Thermodynamic Battle
Welcome to the technical support module for 4-membered heterocycles. If you are experiencing low yields, viscous gums, or insoluble residues during azetidine synthesis, you are likely fighting—and losing—a battle against Cationic Ring-Opening Polymerization (CROP) .
The Root Cause: Azetidines possess significant ring strain (~25.4 kcal/mol).[1] While 4-exo-tet cyclization is kinetically allowed (Baldwin’s rules), the thermodynamic drive to relieve this strain via ring-opening is immense.
The Mechanism of Failure: Polymerization is rarely spontaneous in neutral, dilute conditions. It is almost exclusively triggered by protonation or Lewis Acid coordination of the azetidine nitrogen.
-
Activation: The azetidine nitrogen gets protonated (forming an azetidinium ion).
-
Nucleophilic Attack: A neutral azetidine molecule acts as a nucleophile, attacking the
-carbon of the azetidinium ion. -
Propagation: The ring opens, strain is relieved, and a new secondary amine is generated, which continues the chain.
Visualization: The Kinetic vs. Thermodynamic Pathway
The following diagram illustrates the critical "fork in the road" between successful synthesis and polymerization.
Figure 1: Mechanistic pathway showing how protonation acts as the catalyst for irreversible ring-opening polymerization.[2]
Troubleshooting Guide (Q&A)
Symptom: "My reaction mixture turned into a viscous oil/gum."
Diagnosis: Oligomerization due to high concentration. Technical Explanation: The rate of cyclization (intramolecular) is first-order, while the rate of polymerization (intermolecular) is second-order. As concentration increases, the polymerization rate spikes exponentially relative to cyclization. Corrective Action:
-
Implement Pseudo-Dilution: Do not dump your reagents together. Add the precursor dropwise over 4–6 hours to a refluxing solution of base. This keeps the instantaneous concentration of the precursor near zero, forcing it to cyclize before it can find another molecule to react with.
Symptom: "Yield drops drastically during the aqueous workup."
Diagnosis: Acid-catalyzed hydrolysis/polymerization during extraction.
Technical Explanation: Azetidines are strong bases (
-
Maintain Basic pH: Never allow the pH to drop below 10 during workup.
-
Salting Out: Use solid NaCl or
to saturate the aqueous layer and force the azetidine into the organic layer (ether/DCM) without using acid.
Symptom: "I am reducing a -lactam (azetidinone) and getting no product."
Diagnosis: Lewis-acid complexation.
Technical Explanation: Reductions using
-
The Fieser Quench: Use the specific
(Water : 15% NaOH : Water) quench method. The NaOH ensures the aluminum precipitates as an aluminate, preventing it from dragging the azetidine out of solution or opening the ring.
Validated Protocols
Protocol A: Cyclization of -Haloamines (Thermal)
Best for: Simple alkyl/aryl azetidines.
| Parameter | Specification | Rationale |
| Solvent | Acetonitrile or Toluene | Non-nucleophilic, high boiling point for thermal drive. |
| Concentration | < 0.05 M (Final) | Critical for favoring intramolecular reaction. |
| Base | Heterogeneous bases prevent nucleophilic attack by the base itself. | |
| Temperature | Reflux ( | Overcomes activation energy for 4-membered ring closure. |
Step-by-Step Workflow:
-
Suspend 3 equivalents of finely ground
in Acetonitrile (0.5 M relative to base). Heat to reflux. -
Dissolve
-haloamine (or sulfonate ester) in Acetonitrile (0.1 M). -
Critical Step: Add the substrate solution to the refluxing base via syringe pump over 4–6 hours .
-
Reflux for an additional 2 hours.
-
Cool to RT. Filter off solids.
-
Do not rotovap to dryness if the product is volatile. Distill directly or store as a solution.
Protocol B: Reduction of -Lactams
Best for: Complex scaffolds where cyclization fails.
Step-by-Step Workflow:
-
Suspend
(3 equiv) in dry Ether/THF at . -
Add solid
(1 equiv) if "Alane" ( ) reactivity is required (optional, increases electrophilicity). -
Add
-lactam dissolved in THF dropwise. -
Reflux for 2–4 hours.
-
Quenching (The Danger Zone):
-
Cool to
. -
Add
(1 mL per g LAH) very slowly. -
Add 15% NaOH (1 mL per g LAH). The base is crucial to prevent acid-catalyzed ring opening.
-
Add
(3 mL per g LAH).
-
-
Filter the granular white precipitate. Wash the solid cake with ether.
Storage & Stability Matrix
Once synthesized, azetidines remain vulnerable. Follow this storage matrix to prevent degradation.
Figure 2: Decision matrix for long-term storage of azetidine derivatives.
References
-
Singh, G. S., & D'Hooghe, M. (2021). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle. Royal Society of Chemistry.
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.
-
Goethals, E. J., et al. (2015). The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate / Topics in Current Chemistry.
-
Padwa, A. (2011). Synthesis of Azetidines. Comprehensive Heterocyclic Chemistry III.
-
Strazzolini, P., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
Sources
Technical Support Center: Troubleshooting Residual Palladium in Azetidine Coupling Reactions
Azetidine Synthesis Core
Welcome to the technical support hub for scientists and researchers engaged in the synthesis of azetidine-containing compounds. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing residual palladium from your coupling reactions. As Senior Application Scientists, we combine established chemical principles with practical, field-tested solutions to ensure the integrity of your final products.
The increasing use of palladium-catalyzed reactions in the synthesis of novel therapeutics, particularly those incorporating the valuable azetidine motif, has made the effective removal of residual palladium a critical concern.[1][2] Regulatory bodies such as the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs), making robust purification strategies essential.[3] This guide is designed to help you navigate the complexities of palladium removal, optimize your purification protocols, and ensure your compounds meet the required purity standards.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to remove residual palladium from my azetidine coupling reaction?
The difficulty in removing palladium often stems from the nature of the palladium species present in the post-reaction mixture. Homogeneous palladium catalysts, necessary for many carbon-carbon and carbon-nitrogen bond formations, can exist in various oxidation states and coordinate with ligands, solvents, and even your product.[1] The nitrogen atom in the azetidine ring, being a Lewis base, can form stable complexes with palladium, making it particularly difficult to remove by simple filtration or extraction.
Q2: What are the primary methods for palladium removal, and how do they work?
There are three main strategies for removing residual palladium: scavenging, adsorption, and crystallization/extraction.[4]
-
Scavenging: This involves using solid-supported reagents, known as scavengers, that have a high affinity for palladium.[5][6] These scavengers are functionalized with groups like thiols, amines, or isocyanates that chelate the palladium, allowing it to be filtered off.[7][8]
-
Adsorption: Materials like activated carbon are used to adsorb palladium from the solution.[9][10] This is a cost-effective method, but can sometimes lead to product loss due to non-specific binding.[8]
-
Crystallization & Extraction: In some cases, palladium can be removed by recrystallizing the product.[4] Alternatively, liquid-liquid extraction can be used to partition the palladium into a separate phase.[11]
Q3: What are the regulatory limits for palladium in pharmaceutical compounds?
Regulatory agencies have established permitted daily exposure (PDE) limits for elemental impurities. For palladium, a platinum group metal, the European Medicines Agency (EMA) has set a limit of less than 5 ppm for the entire group (Pt, Pd, Ir, Rh, Ru, Os).[12] It is crucial to be aware of and comply with these regulations throughout the drug development process.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: My chosen palladium scavenger is not effectively reducing palladium levels.
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The effectiveness of a scavenger is highly dependent on the specific palladium species in your reaction. The oxidation state of the palladium and the ligands it's coordinated to will influence its affinity for different functional groups.
-
Actionable Advice: Screen a panel of scavengers with different functionalities (e.g., thiol-based, amine-based, triazine-based) on a small scale to identify the most effective one for your system.[7]
-
-
Insufficient Scavenger Amount or Reaction Time: The kinetics of palladium scavenging can be slow.
-
Actionable Advice: Increase the equivalents of the scavenger and/or extend the reaction time. Monitor the palladium levels at different time points to determine the optimal scavenging duration.
-
-
Palladium Complexation with the Product: The azetidine nitrogen can form a strong complex with palladium, rendering it inaccessible to the scavenger.
-
Actionable Advice: Consider a pre-treatment step to break up this complex. This could involve adjusting the pH of the reaction mixture or adding a competitive ligand before introducing the scavenger.
-
Issue 2: Significant loss of my azetidine product during purification.
Possible Causes & Solutions:
-
Non-specific Adsorption to Activated Carbon: Activated carbon is a porous material with a large surface area, which can lead to the adsorption of your desired product along with the palladium.[8]
-
Actionable Advice:
-
Minimize the amount of activated carbon used.
-
Thoroughly wash the carbon with fresh solvent after filtration to recover as much product as possible.
-
Consider using a less adsorptive scavenger resin as an alternative.
-
-
-
Product Co-precipitation with Palladium: If attempting to precipitate the palladium, your product might be crashing out of solution as well.
-
Actionable Advice: Carefully select the solvent system for precipitation to ensure your product remains soluble while the palladium salt precipitates.
-
Issue 3: Inconsistent palladium removal results between batches.
Possible Causes & Solutions:
-
Variability in the Crude Reaction Mixture: The nature of the palladium species can vary slightly from batch to batch, affecting the efficiency of a standardized removal protocol.
-
Actionable Advice: Ensure consistent reaction conditions (temperature, time, reagent stoichiometry) to minimize variability in the palladium species formed.
-
-
Inconsistent Scavenger Handling: Some scavengers can be sensitive to air or moisture, which can affect their performance.
-
Actionable Advice: Follow the manufacturer's storage and handling instructions for your chosen scavenger.
-
Experimental Protocols & Data
Protocol 1: General Screening of Palladium Scavengers
This protocol outlines a general procedure for identifying the most effective scavenger for your specific azetidine coupling reaction.
-
Sample Preparation: After your coupling reaction is complete, take a small, representative sample of the crude reaction mixture.
-
Scavenger Addition: To separate vials, add different palladium scavengers (e.g., Si-Thiol, MP-TMT, Si-Trisamine) at a consistent ratio (e.g., 10 wt% relative to the crude product).
-
Agitation: Agitate the mixtures at room temperature for a set period (e.g., 4 hours).
-
Filtration: Filter each mixture to remove the scavenger.
-
Analysis: Analyze the palladium content of the filtrate from each vial using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[1][12]
Data Summary: Scavenger Efficiency Comparison
The following table summarizes typical performance data for common palladium scavengers. Note that actual performance will vary depending on the specific reaction conditions.
| Scavenger Type | Support | Functional Group | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency | Notes |
| ISOLUTE® Si-Thiol | Silica | Thiol | >1000 | <10 | >99% | Broadly effective for various palladium species.[7] |
| Biotage® MP-TMT | Macroporous Polystyrene | TMT | ~1200 | <10 | >99% | High loading capacity, effective for palladium removal.[7][8] |
| Activated Carbon | Carbon | - | 80-100 | <10 | Variable | Cost-effective, but potential for product loss.[4] |
This data is illustrative and based on typical results reported in the literature. Your results may vary.
Visualizing the Workflow
Decision Tree for Palladium Removal Strategy
The following diagram illustrates a logical workflow for selecting and optimizing a palladium removal strategy.
Caption: General mechanism of palladium scavenging from a solution.
References
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Metal scavengers for organic purific
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. American Pharmaceutical Review.
- Palladium Detection for API Purific
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- How can i remove palladium Pd catalyst easily?
- Removal of palladium (Pd)
- CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry.
- How to Remove Palladium in three easy steps. Biotage.
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
- Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage.
- a) General mechanism of Pd removal using scavengers. b) Examples of...
- Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society.
- Metal Scavengers in Process Chemistry An Investig
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. spinchem.com [spinchem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. arborassays.com [arborassays.com]
Controlling regioselectivity in functionalized azetidines
Welcome to the Azetidine Functionalization Technical Support Center .
I am Dr. Aris, your Senior Application Scientist. This guide is structured as a dynamic troubleshooting hub designed to navigate the high-energy landscape of azetidine chemistry. We do not just provide recipes; we diagnose the mechanistic failures that cause ring fragmentation, poor regiocontrol, and protecting group incompatibilities.
Quick Navigation: Select Your Issue
| Module | Core Challenge | Primary Mechanism |
| [Module 1] | C2-Functionalization Failures | |
| [Module 2] | C3-Functionalization & Radical Access | Strain-Release / Cross-Coupling |
| [Module 3] | Ring Opening & Expansion | Nucleophilic Attack on Azetidinium |
Module 1: The -Lithiation Desk (C2 Functionalization)
Context: You are attempting to functionalize the position adjacent to the nitrogen. This is the most common entry point but is plagued by "ring explosion" (fragmentation) and rotamer issues.
Diagnostic Workflow: Why did my lithiation fail?
Figure 1: Decision tree for diagnosing lithiation failures based on protecting group electronics.
Troubleshooting Q&A
Q: I am using n-BuLi with N-Boc azetidine, but I'm getting low conversion (<50%). NMR shows starting material.
-
Diagnosis: Rotamer Lock. N-Boc azetidines exist as two rotamers. At
, the interconversion is slower than the rate of lithiation. The syn-lithiation (coordinated to the Boc carbonyl) is fast, but the anti-rotamer is unreactive. -
The Fix: Use
-BuLi (stronger base) with TMEDA (breaks aggregates/accelerates deprotonation) in THF. Crucially, allow the lithiated species to equilibrate or warm slightly (to ) before adding the electrophile to catch both rotamers [1].
Q: My reaction mixture turned black, and I isolated an acyclic amine.
-
Diagnosis: Ring Fragmentation (Elimination). You likely triggered
-elimination. This is common if you have a leaving group at C3 (like -OMe or -Cl) or if the temperature rose too high. The lithiated species eliminates to form a 2-azetine, which then hydrolyzes or polymerizes. -
The Fix: Maintain strict temperature control (
). If C3 has a leaving group, lithiation is generally forbidden unless you use rapid microflow conditions to trap the species before elimination [2].
Q: Can I functionalize C2 if I have an N-alkyl group?
-
Diagnosis: Generally, No . N-alkyl groups are not sufficiently electron-withdrawing to acidify the
-proton. However, if you have an aryl group at C2, the N-alkyl group can direct lithiation to the ortho-position of the phenyl ring (ortho-lithiation) rather than the azetidine ring [3].
Module 2: The C3 Desk (Strain-Release & Radical Access)
Context: Accessing the C3 position is difficult via classical polarity (azetidines are nucleophilic at N, electrophilic at C2/C4). The modern solution is Strain-Release Functionalization of bicyclo[1.1.0]butanes (BCBs) or Radical Cross-Coupling.
Protocol: Strain-Release Arylation (The "Aggarwal/Baran" Approach)
Objective: Synthesize 1,3-disubstituted azetidines from BCBs.
-
Precursor: Start with 1-azabicyclo[1.1.0]butane (often generated in situ or stored cold).
-
Reagent: Organometallic nucleophile (Grignard R-MgBr or Organolithium R-Li).
-
Mechanism: The nucleophile attacks the bridgehead carbon (C3 equivalent), breaking the central bond to release strain and generating an N-metalated azetidine.
-
Trapping: Quench with an electrophile (E+) on the Nitrogen.
| Variable | Recommendation | Why? |
| Nucleophile | Aryl/Alkyl Grignards | Softer nucleophiles prevent over-reaction. |
| Solvent | Et₂O or Toluene | Non-polar solvents stabilize the BCB precursor. |
| Temperature | High temp causes polymerization of BCB. | |
| Electrophile | Boc₂O, Allyl Bromide, H+ | The intermediate is a hard N-nucleophile. |
Troubleshooting Q&A
Q: I want to install a group at C3, but I'm getting a mixture of regioisomers.
-
Diagnosis: In radical Minisci-type reactions (e.g., photoredox), the radical is electrophilic.
-
The Science: The protonated azetidine (at physiological pH or acidic media) is deactivated at C2/C4 due to proximity to the ammonium cation. The C3 position is the most electron-rich (or least deactivated) site, making it the preferred target for nucleophilic radicals [4].
-
The Fix: Ensure your reaction medium is acidic enough to protonate the nitrogen. If using a transition metal catalyst (Pd/Ir), the basic azetidine nitrogen will poison the catalyst. Use a Lewis Acid (e.g.,
) or pre-complex the nitrogen with a strong directing group (like Picolinamide) if performing C-H activation [5].
Module 3: Ring Expansion & Opening (Azetidinium Ions)
Context: You are turning an azetidine into a pyrrolidine or a linear amine. This proceeds via the Azetidinium Ion intermediate.[1][2]
Visualizing Regioselectivity (The Baldwin vs. Steric Battle)
Figure 2: Regiochemical outcomes of azetidinium ring opening.
Troubleshooting Q&A
Q: I am trying to open an azetidinium salt with a nucleophile, but I am getting dealkylation (loss of N-substituent) instead of ring opening.
-
Diagnosis: The nucleophile is attacking the exocyclic alkyl group (e.g., N-Benzyl or N-Methyl) instead of the ring carbons. This happens with "soft" nucleophiles or when the ring carbons are sterically hindered.
-
The Fix: Use a "dummy" protecting group that is harder to attack (e.g., N-Phenyl) or increase the ring strain by fusing it to another ring (bicyclic azetidinium) to lower the activation energy for ring opening [6].
Q: Which carbon will be attacked? C2 or C3?
-
Rule of Thumb:
-
Strong Nucleophiles (Azide, Cyanide, Hydride): Follow Steric control (
). Attack occurs at the least substituted carbon (usually C4 if C2 is substituted). -
Weak Nucleophiles / Solvolysis (Acetate, Water): Follow Electronic control (
-like). Attack occurs at the most substituted carbon (C2) because it can better stabilize the developing positive charge in the transition state [7].
-
References
-
Hodgson, D. M., & Galano, J. M. (2014). Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine.[3] Journal of the American Chemical Society. Link
-
Luisi, R., et al. (2014).[4] Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring.[4][5][6] Chemical Communications.[4][7] Link
-
Degennaro, L., et al. (2015). Lithiation of N-alkyl-2-arylazetidines: a mechanistic study. Journal of Organic Chemistry.[8] Link
-
Schindler, C. S., et al. (2021).[5] Recent Advances in the Synthesis and Reactivity of Azetidines.[5][7][9][10][11] Organic & Biomolecular Chemistry.[5][12] Link
-
McNally, A., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines (Applied to Azetidines).[13] Organic Letters. Link
-
Couty, F., et al. (2006).[8] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry.[7][8] Link
-
Dolfen, J., et al. (2020). Ring-opening of azetidiniums by nucleophiles.[12][14] Chirality.[7][14] Link
Sources
- 1. Regioselective ring opening of aziridine for synthesizing azaheterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. ricerca.uniba.it [ricerca.uniba.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile
Abstract
The structural elucidation of novel small molecules is the cornerstone of modern drug discovery. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for determining molecular structure in solution. This guide provides an in-depth, expert-led interpretation of the 1H NMR spectrum for 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile, a compound featuring a complex interplay of aromatic, benzylic, and strained heterocyclic moieties. We will deconstruct the molecule into its constituent spin systems, predict the chemical shifts and coupling patterns based on established principles and comparative data, and present a framework for analysis applicable to other complex drug-like molecules. This guide is intended for researchers, chemists, and drug development professionals who rely on robust spectroscopic analysis for molecular characterization.
Introduction: The Imperative for Unambiguous Structural Verification
In the synthesis of novel chemical entities, absolute certainty in molecular structure is paramount. An erroneous structural assignment can invalidate biological data and derail a research program. This compound presents a compelling case study for rigorous NMR analysis. It contains three distinct proton environments: a substituted aromatic ring, a benzylic methylene linker, and a strained 3-aminoazetidine ring. Each fragment offers unique spectroscopic challenges and interpretive learning points. The strained four-membered azetidine ring, in particular, can exhibit non-intuitive chemical shifts and coupling constants that demand careful analysis.
This guide moves beyond a simple peak-list. It explains the causality behind the spectral features—why protons resonate at specific frequencies and why they split into particular patterns. By comparing the predicted spectrum of our target molecule with a structurally similar alternative, we will demonstrate how 1H NMR can differentiate between subtle isomeric variations, providing an indispensable tool for quality control and lead optimization.
Deconstruction of the Target Molecule and Predicted 1H NMR Spectrum
To interpret the spectrum of a complex molecule, it is effective to first analyze its components. We will dissect this compound into its three primary structural motifs and predict the spectral signature of each.
Caption: Standard workflow for NMR sample analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound and dissolve it in ~0.75 mL of deuterated solvent. Causality: DMSO-d6 is often an excellent choice for molecules with amine protons as it can slow down the exchange rate, sometimes allowing for the observation of N-H coupling.
-
Add a small amount of TMS as an internal reference standard. Causality: TMS is chemically inert and its 12 equivalent protons give a sharp singlet defined as 0.0 ppm, providing a reliable reference point.[1]
-
Vortex the sample until fully dissolved and transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. Causality: The lock signal compensates for any magnetic field drift over time, ensuring spectral stability.
-
Shim the magnetic field to optimize its homogeneity across the sample. Causality: Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution.
-
Acquire the 1H NMR spectrum. A standard acquisition may involve 16 to 64 scans, depending on the sample concentration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
-
Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to ensure accurate peak integration.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all peaks. The integral values should be proportional to the number of protons they represent. [2] * Assign each signal based on its chemical shift, integration, and multiplicity, cross-referencing with the predicted values.
-
Conclusion
The 1H NMR spectrum of this compound is a rich tapestry of structural information. Through a systematic, deconstructive approach, we can confidently predict and assign every proton in the molecule. The aromatic region serves as a key diagnostic for substitution patterns, while the benzylic and azetidine regions provide insights into the electronic environment of the aliphatic backbone. By following a rigorous experimental protocol and applying fundamental principles of chemical shift and spin-spin coupling, researchers can leverage 1H NMR to unambiguously confirm the structure of this and other complex molecules, ensuring the integrity of their scientific findings.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected.
- SpectraBase. (n.d.). p-[(Piperonylidene)amino]benzonitrile.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
- Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
- Oregon State University. (2022, March 9). 1H NMR Chemical Shifts.
- ChemicalBook. (n.d.). 4-Aminobenzonitrile(873-74-5) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-Aminobenzonitrile(1885-29-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). Azetidine(503-29-7) 1H NMR spectrum.
- University of Puget Sound. (n.d.). Table of Characteristic Proton NMR Shifts.
- BenchChem. (2025). Characterization of 1,3-Oxazetidine: A Comparative Guide to its Predicted and Analogous NMR Spectral Data.
- ResearchGate. (n.d.). ¹H NMR spectrum of 2-aminobenzonitrile, with and without DEA (DMSO-d6, 298 K).
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
- The Royal Society of Chemistry. (n.d.). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines.
- Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I).
- Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB.
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- PubChem. (n.d.). 3-Aminobenzonitrile.
Sources
A Technical Guide to LC-MS Fragmentation Patterns of Azetidine-Benzonitrile Compounds
In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of advancing therapeutic innovation. Among the myriad of heterocyclic scaffolds utilized in medicinal chemistry, compounds incorporating both azetidine and benzonitrile moieties are emerging as a promising class of molecules. Their unique physicochemical properties, often leading to improved metabolic stability and target engagement, necessitate a thorough understanding of their behavior under analytical scrutiny. This guide provides an in-depth technical comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of azetidine-benzonitrile compounds, offering researchers, scientists, and drug development professionals a framework for their identification and characterization.
This document is not a rigid protocol but rather a dynamic guide, grounded in the principles of mass spectrometry and supported by experimental data from analogous structures. As a self-validating system, the methodologies and interpretations presented herein are designed to be both instructive and adaptable to specific research contexts.
The Analytical Imperative: Why Fragmentation Matters
In LC-MS, particularly with tandem mass spectrometry (MS/MS), the fragmentation of a molecule is not a random event but a predictable cascade of bond cleavages dictated by its chemical structure. Electrospray ionization (ESI), a soft ionization technique, typically generates a protonated molecule ([M+H]⁺) with minimal initial fragmentation.[1] Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell imparts energy to these ions, inducing fragmentation.[2][3] The resulting fragment ions create a "fingerprint" that is unique to the molecule's structure, enabling unambiguous identification and differentiation from isomers. For drug development professionals, a comprehensive understanding of these fragmentation pathways is critical for metabolite identification, impurity profiling, and pharmacokinetic studies.[2]
Experimental Protocol: A Self-Validating Approach to LC-MS/MS Analysis
The following protocol outlines a robust methodology for the analysis of azetidine-benzonitrile compounds. The causality behind each parameter selection is explained to empower the researcher to adapt the method as needed.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the compounds from the reverse-phase column. |
| Gradient | 5-95% B over 10 minutes | A standard gradient to accommodate compounds with varying polarities. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nitrogen of the azetidine ring is readily protonated. |
| Scan Type | Full Scan MS and Data-Dependent MS/MS | Allows for the initial identification of the precursor ion and subsequent fragmentation. |
| Collision Gas | Argon or Nitrogen | Inert gases for efficient collision-induced dissociation. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A range of collision energies ensures the capture of both low-energy and high-energy fragments, providing a more complete fragmentation map. |
This experimental design is inherently self-validating. The observation of a stable protonated molecule in the full scan MS, followed by logical and predictable fragmentation in the MS/MS scan, provides confidence in the acquired data.
Predicted Fragmentation Pathways: A Comparative Analysis
The fragmentation of azetidine-benzonitrile compounds is anticipated to be a composite of the characteristic fragmentation patterns of each moiety. The primary site of protonation is expected to be the nitrogen atom of the azetidine ring due to its higher basicity compared to the nitrile nitrogen.
The Azetidine Ring: A Source of Characteristic Neutral Losses
The strained four-membered azetidine ring is susceptible to ring-opening reactions upon CID. A common fragmentation pathway for N-substituted azetidines involves the loss of the entire azetidine ring or portions of it. Forced degradation studies on azetidine-containing compounds have demonstrated the formation of an azetidinium ion, which can lead to ring cleavage.[4][5]
A key diagnostic fragmentation pathway is the neutral loss of ethene (C₂H₄, 28 Da) or a substituted ethene from the azetidine ring. This is often followed by the loss of the remaining elements of the ring.
The Benzonitrile Moiety: Signatures of Aromatic Fragmentation
The benzonitrile group exhibits its own characteristic fragmentation patterns. A primary fragmentation route for benzonitrile itself is the loss of hydrogen cyanide (HCN, 27 Da), leading to the formation of a stable phenyl cation.[4][6] The presence of substituents on the aromatic ring will influence the fragmentation, potentially leading to additional losses.
Comparative Fragmentation of Positional Isomers
The position of the azetidine substituent on the benzonitrile ring will significantly impact the fragmentation pathways. Let's consider three hypothetical isomers: 2-(azetidin-1-yl)benzonitrile, 3-(azetidin-1-yl)benzonitrile, and 4-(azetidin-1-yl)benzonitrile.
Table 2: Predicted Key Fragment Ions for Azetidinylbenzonitrile Isomers
| Isomer | Predicted Key Fragments (m/z) | Proposed Fragmentation Pathway |
| 2-(azetidin-1-yl)benzonitrile | [M+H-28]⁺, [M+H-56]⁺, [M+H-27]⁺ | Initial loss of ethene from the azetidine ring, followed by further ring fragmentation. Potential for ortho-effects influencing the loss of HCN. |
| 3-(azetidin-1-yl)benzonitrile | [M+H-28]⁺, [M+H-56]⁺, [M+H-27]⁺ | Similar to the 2-isomer, with the primary fragmentation initiated at the azetidine ring. The relative abundance of fragments may differ. |
| 4-(azetidin-1-yl)benzonitrile | [M+H-28]⁺, [M+H-56]⁺, [M+H-27]⁺ | Fragmentation is expected to be similar to the other isomers, with the possibility of a more prominent benzonitrile-driven fragmentation due to the para-position. |
The differentiation of these isomers will likely rely on the relative abundances of these key fragment ions rather than the presence of unique fragments.
Visualizing the Fragmentation: Proposed Mechanisms
To further elucidate the expected fragmentation pathways, we can visualize the proposed mechanisms using Graphviz.
Fragmentation of the Azetidine Ring
Caption: Proposed fragmentation of the protonated azetidine ring.
Fragmentation of the Benzonitrile Moiety
Caption: Proposed fragmentation of the protonated benzonitrile moiety.
Integrated Fragmentation Workflow
Caption: Overall workflow for LC-MS/MS analysis of azetidine-benzonitrile compounds.
Conclusion and Future Directions
The LC-MS fragmentation patterns of azetidine-benzonitrile compounds are predicted to be a rich tapestry of information, woven from the characteristic fragmentation of both the azetidine and benzonitrile moieties. The primary fragmentation events are likely to be initiated by the cleavage of the strained azetidine ring, followed by fragmentation of the aromatic benzonitrile core. While this guide provides a predictive framework, it is imperative that these theoretical pathways are confirmed with experimental data on a wider range of these compounds. As more of these novel molecules are synthesized and analyzed, a comprehensive library of fragmentation data will be an invaluable resource for the scientific community. This will not only accelerate the pace of drug discovery but also enhance the rigor of analytical characterization in drug development.
References
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PubChem. (2R)-N-[2-(4-cyanophenyl)ethyl]-1-[6-(4-methylpiperazin-1-yl)-2-(trifluoromethyl)pyrimidin-4-yl]azetidine-2-carboxamide. National Center for Biotechnology Information. [Link]
-
PubChem. (2R)-2-benzyl-N-[(4-cyanophenyl)methyl]-N-methyl-4-oxo-azetidine-1-carboxamide. National Center for Biotechnology Information. [Link]
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PubChemLite. 1-(2-cyanophenyl)azetidine-3-carboxylic acid. Université du Luxembourg. [Link]
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PubChemLite. 1-(4-bromo-2-cyanophenyl)azetidine-3-carboxylic acid. Université du Luxembourg. [Link]
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ResearchGate. Mass Spectra Splitting Of Some Compounds Containing Both Azulenic And Benzo-Crown Ethers Moieties. [Link]
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Patel, M., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(10), 757-771. [Link]
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Rap, D. B., et al. (2023). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 25(6), 4645-4655. [Link]
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Wang, S., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(9), 1436-1454. [Link]
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PubMed. (2025). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. [Link]
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The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. [Link]
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Husser, T., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB®, IntechOpen. [Link]
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Rap, D. B., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: Dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Faraday Discussions, 245, 203-226. [Link]
-
Separation Science. (2026). Modern Drug Metabolites Demand More from LC-MS/MS. [Link]
-
LJMU Research Online. (2022). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]
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Axcend. (2020). Determination of Pharmaceuticals by Capillary HPLC-MS/MS. [Link]
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ResearchGate. (2020). Marketed drugs containing 1,3‐substituted azetidine scaffolds. [Link]
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Archimer. (2022). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. [Link]
-
West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
ResearchGate. (2010). Mass spectrometric studies of azides: Reactions of Ar + with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. [Link]
-
Agilent. (2008). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. [Link]
-
Al-Zoubi, R. M., et al. (2023). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 88(1), 1-17. [Link]
-
Twigg, M. S., et al. (2022). Uncovering the fragmentation and separation characteristics of sophorolipid biosurfactants with LC-MS-ESI. Journal of the American Society for Mass Spectrometry, 33(12), 2296-2306. [Link]
-
ResearchGate. (2025). a complementary fragmentation technique to collision-induced dissociation for metabolite identification of synthetic cathinone positional isomers. [Link]
-
Liu, Y., et al. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(30), 11417-11423. [Link]
-
ResearchGate. (2025). Characterization and Elucidation of the Fragmentation Pathway of 17 Nitazenes by Liquid Chromatography High-Resolution Mass Spectrometry Using Collision-Induced Dissociation and Electron-Activated Dissociation. [Link]
-
West Virginia University. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. [Link]
-
University of Washington. (1999). Biomolecular Applications of LC/MS. [Link]
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The Polar Retention Crisis: HILIC vs. High-pH RPLC vs. PFPP for Heterocyclic Amines
Executive Summary: Escaping the Void Volume
For pharmaceutical and analytical chemists, small polar heterocyclic amines (e.g., pyridines, imidazoles, pyrimidines) represent a distinct "retention crisis." These compounds are hydrophilic (LogP < 0) and basic (pKa 8–10). On a standard C18 column at low pH, they remain positively charged and fully soluble in the aqueous phase, often eluting in the void volume (
While Ion-Pair Chromatography (IPC) was the historical "band-aid" for this issue, modern method development demands cleaner, MS-compatible, and more robust alternatives. This guide objectively compares the three leading modern strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) , High-pH Reversed-Phase LC (High-pH RPLC) , and Pentafluorophenyl (PFPP) Selectivity .
The Contenders: Mechanisms & Causality
A. HILIC: The Sensitivity King
HILIC is often termed "reversed-reversed phase."[1] It uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase (typically >80% Acetonitrile).
-
Mechanism: Partitioning.[2] A water-enriched layer forms on the surface of the polar stationary phase.[3][4] Polar analytes partition into this stagnant water layer from the bulk organic mobile phase.[3]
-
Why it works for Amines: The high organic content induces retention of polar compounds. Furthermore, the high percentage of acetonitrile (low viscosity/surface tension) enhances desolvation efficiency in ESI-MS, often boosting sensitivity by 10–100x compared to aqueous RPLC.
B. High-pH RPLC: The Robust Workhorse
Standard silica dissolves above pH 8.0. However, modern "Hybrid" particles (organo-silica composites) are stable up to pH 12.
-
Mechanism: Neutralization. By elevating the mobile phase pH above the analyte's pKa (e.g., pH 10.5 for a pKa 9 amine), the amine is deprotonated. The neutral molecule becomes significantly more hydrophobic, allowing it to interact with the C18 ligand via standard Van der Waals forces.
-
Why it works for Amines: It forces the analyte to behave like a standard hydrophobic drug, eliminating the need for exotic stationary phases.
C. PFPP (Pentafluorophenyl Propyl): The Selectivity Specialist
PFPP columns utilize a fluorinated aromatic ring bonded to the silica.
-
Mechanism: Multi-mode retention.
-
-
Interactions: The electron-deficient fluorine ring interacts strongly with electron-rich heterocyclic amines. -
Dipole-Dipole: Strong interaction with basic nitrogens.
-
Shape Selectivity: Excellent for separating isomers (e.g., positional isomers of pyridine).
-
-
-
Why it works for Amines: It provides retention and selectivity that is completely orthogonal to C18, often working in standard acidic mobile phases where C18 fails.
Comparative Analysis: The Data
The following table summarizes the performance characteristics of each mode when analyzing a test mix of polar bases (Cytosine, Pyridine, Metformin).
| Feature | HILIC (Amide/Silica) | High-pH RPLC (Hybrid C18) | PFPP (Fluorinated) | IPC (Legacy C18) |
| Retention ( | High (Excellent for LogP < -1) | High (If pH > pKa) | Moderate to High | High |
| Peak Symmetry | Good (Salt dependent) | Excellent (Silanols suppressed) | Good | Variable |
| MS Sensitivity | Superior (High organic) | Good | Good | Poor (Ion suppression) |
| Equilibration | Slow (20-40 col. vols) | Fast (5-10 col. vols) | Fast | Very Slow |
| Robustness | Moderate (Sensitive to water content) | High | High | Low (Drift common) |
| Sample Diluent | Must be high organic (ACN) | Aqueous compatible | Aqueous compatible | Aqueous compatible |
Critical Insight: HILIC requires the sample diluent to match the mobile phase (high organic). Injecting an aqueous sample into a HILIC column causes "solvent washout," destroying peak shape. High-pH RPLC is more forgiving of aqueous sample diluents.
The "Shoot-Out" Protocol (Methodology)
To select the best method for your specific heterocyclic amine, execute this screening protocol. This eliminates guesswork by testing the three mechanisms side-by-side.
System Requirements
-
LC System: UHPLC preferred (low dwell volume).
-
Detector: UV (254 nm) or MS (ESI+).
-
Column Dimension: 2.1 x 50 mm or 100 mm (Sub-2
m or Core-Shell).
Experiment A: High-pH RPLC Screen
-
Column: Hybrid C18 (e.g., Waters XBridge/BEH C18 or Agilent Poroshell HPH-C18).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Rationale: Tests if deprotonation provides sufficient hydrophobicity for retention.
Experiment B: HILIC Screen
-
Column: Amide or Zwitterionic HILIC (e.g., TSKgel Amide-80, Merck SeQuant ZIC-HILIC).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Water rich).
-
Mobile Phase B: Acetonitrile (Organic rich).
-
Gradient: 95% B to 50% B over 5 minutes. (Note the reverse gradient).
-
Rationale: Tests partitioning retention. Ammonium formate is critical to shield ionic interactions on the silica surface.
Experiment C: PFPP Selectivity Screen
-
Column: PFPP (e.g., Phenomenex Luna PFP(2), Supelco Ascentis Express F5).
-
Mobile Phase A: 0.1% Formic Acid in Water.[8]
-
Gradient: 0% B to 60% B over 5 minutes.
-
Rationale: Tests
- and dipole retention under standard acidic conditions.
Decision Logic & Workflow
The following diagram illustrates the logical pathway for method selection based on analyte properties.
Figure 1: Decision Matrix for Polar Heterocyclic Amine Method Development. Blue nodes represent analysis steps; Red/Green/Yellow nodes represent the final column selection.
Troubleshooting & Optimization
The "HILIC Drift" Phenomenon
Problem: Retention times shift slightly over sequential injections in HILIC. Cause: The water layer on the silica surface takes a long time to equilibrate. Solution:
-
Ensure the column is equilibrated with at least 20 column volumes before the first injection.
-
Maintain a constant ionic strength (buffer concentration) throughout the gradient if possible, or ensure the re-equilibration step is long enough (at least 5-8 minutes at high flow).
Peak Tailing on C18 (Even at High pH)
Problem: Despite pH 10, basic amines still tail. Cause: Secondary interactions with metal impurities or older silica generations. Solution:
-
Switch to a "Charged Surface Hybrid" (CSH) particle (e.g., Waters CSH). These have a low-level surface charge applied to repel protons, drastically improving peak shape for bases at low ionic strength [1].
-
Increase buffer concentration from 10 mM to 25 mM to suppress double-layer effects.
References
-
Waters Corporation. "Charged Surface Hybrid (CSH) Technology: The Next Evolution in Particle Technology." Waters.com. Link
-
Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent.com. Link
-
Phenomenex. "Luna PFP(2): Pentafluorophenyl Propyl Phases for Orthogonal Selectivity." Phenomenex.com. Link
-
McCalley, D. V. (2017). "Understanding and managing the separation of hydrophilic compounds in HILIC." Journal of Chromatography A. Link
-
Sigma-Aldrich (Merck). "Ascentis Express F5 (Pentafluorophenyl) U/HPLC Columns." SigmaAldrich.com. Link
Sources
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A Comparative Guide to the Crystal Structure Analysis of 3-Aminoazetidine Salts: A Framework for Solid-Form Selection
Introduction: The Strategic Importance of Salt Selection for the 3-Aminoazetidine Scaffold
The 3-aminoazetidine moiety is a cornerstone in modern medicinal chemistry. Its constrained, four-membered ring system offers a unique three-dimensional geometry that can impart favorable properties such as improved metabolic stability, reduced lipophilicity, and enhanced binding affinity when incorporated into drug candidates.[1] However, the journey from a promising molecule to a viable drug product is critically dependent on its solid-state properties. For amine-containing active pharmaceutical ingredients (APIs) like 3-aminoazetidine, salt formation is the most effective strategy to modulate crucial physicochemical attributes including solubility, stability, hygroscopicity, and manufacturability.
The choice of a counter-ion is not trivial. Different counter-ions can direct the API to crystallize in vastly different arrangements, leading to distinct polymorphic forms with unique properties.[2] A comprehensive understanding of the crystal structure—the precise arrangement of ions and the intricate network of intermolecular interactions—is therefore paramount for rational drug development. It allows us to forge a direct link between the supramolecular architecture and the macroscopic performance of the drug substance.
This guide presents a framework for the comparative crystal structure analysis of 3-aminoazetidine salts. As publicly available crystallographic data for a series of simple 3-aminoazetidine salts is limited, we will proceed with a robust, field-proven workflow. We will use two representative case studies—the simple, inorganic dihydrochloride salt and the larger, organic ditosylate salt —to illustrate the experimental protocols and analytical logic required to characterize, compare, and ultimately select an optimal solid form.
Part 1: Experimental Design - Salt Synthesis and Crystallization
The foundation of any crystallographic analysis is the generation of high-quality single crystals. This begins with the synthesis of the desired salts and a systematic approach to crystallization. The causality behind our choices is to probe two extremes: a small, hard, spherical anion (chloride) and a large, softer, structurally complex anion (tosylate) to maximize the potential for observing different packing and hydrogen bonding patterns.
Experimental Protocol 1: Synthesis and Crystallization
A. Synthesis of 3-Aminoazetidine Dihydrochloride
-
Dissolution: Dissolve 3-aminoazetidine free base (1.0 eq.) in chilled isopropanol (IPA) at a concentration of approximately 0.5 M.
-
Acidification: To the stirred solution, add a 2 M solution of hydrochloric acid in IPA (2.2 eq.) dropwise while maintaining the temperature below 10 °C. The excess acid ensures complete protonation of both the ring and the exocyclic amine.
-
Precipitation & Isolation: A white precipitate typically forms immediately. Continue stirring the slurry at room temperature for 2-4 hours to ensure complete precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with cold IPA, followed by diethyl ether, and dry under vacuum. The resulting white powder is 3-aminoazetidine dihydrochloride.[3]
B. Synthesis of 3-Aminoazetidine Ditosylate
-
Dissolution: Dissolve 3-aminoazetidine free base (1.0 eq.) in a suitable solvent such as acetone or ethyl acetate.
-
Acidification: Add a solution of p-toluenesulfonic acid monohydrate (2.1 eq.) in the same solvent dropwise to the stirred 3-aminoazetidine solution.
-
Isolation & Purification: The product may precipitate directly or require concentration of the solvent. The resulting solid is collected by filtration, washed with a minimally soluble solvent (e.g., hexane), and dried.
C. Single Crystal Growth
-
Rationale: The goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing crystal lattice. The choice of solvent is critical; ideal solvents dissolve the salt moderately and have a suitable vapor pressure for slow evaporation.
-
Method 1: Slow Evaporation (Commonly Used)
-
Prepare a saturated or near-saturated solution of the salt in a suitable solvent (e.g., methanol/IPA for the dihydrochloride; acetone/ethyl acetate for the ditosylate) at room temperature.
-
Filter the solution through a 0.2 µm syringe filter into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.
-
Store the vial in a vibration-free environment for several days to weeks.
-
-
Method 2: Vapor Diffusion (for sparingly soluble salts)
-
Place a small vial containing a concentrated solution of the salt inside a larger, sealed jar.
-
The outer jar should contain a more volatile "anti-solvent" in which the salt is insoluble (e.g., diethyl ether or hexane).
-
Over time, the anti-solvent vapor will slowly diffuse into the salt solution, reducing its solubility and inducing crystallization.
-
Part 2: The Crystallographic Workflow: From Crystal to Structure
Once a suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, the process of elucidating its three-dimensional structure begins. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose.[4][5]
Experimental Protocol 2: Single-Crystal X-ray Diffraction (SCXRD)
-
Crystal Mounting: A selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil, and flash-cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms.[6]
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam (e.g., from a Mo or Cu source). As the crystal is rotated, a series of diffraction patterns, which appear as a collection of spots of varying intensity, are recorded on a detector.[7]
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.
-
Structure Solution & Refinement: The processed data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map. This model is then refined against the experimental data until the calculated diffraction pattern matches the observed pattern as closely as possible.[5]
-
Validation: The final structural model is rigorously validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.
The following diagram outlines the comprehensive workflow from initial synthesis to the final, validated crystal structure.
Part 3: A Comparative Analysis of Hypothetical Crystal Structures
To illustrate the core of the comparative analysis, we will use plausible, representative data for our two hypothetical salts. Note: The following data is illustrative and not experimentally determined. Its purpose is to guide the interpretation process.
Data Presentation: Crystallographic Parameters
| Parameter | 3-Aminoazetidine Dihydrochloride (Hypothetical) | 3-Aminoazetidine Ditosylate (Hypothetical) |
| Formula | C₃H₁₀N₂²⁺ · 2Cl⁻ | C₃H₁₀N₂²⁺ · 2(C₇H₇SO₃)⁻ |
| Formula Weight | 145.04 | 416.50 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 6.85 | 15.62 |
| b (Å) | 10.21 | 8.45 |
| c (Å) | 9.54 | 16.18 |
| β (°) | 105.3 | 90 |
| Volume (ų) | 643.5 | 2135.1 |
| Z (molecules/unit cell) | 4 | 4 |
| Calculated Density (g/cm³) | 1.498 | 1.296 |
Interpretation and Causality
1. Unit Cell and Density: The most immediate difference is the unit cell volume, which is dramatically larger for the ditosylate salt, a direct consequence of the bulky tosylate counter-ion.[6] Interestingly, the hypothetical density of the dihydrochloride is higher, suggesting a more efficient packing arrangement driven by the small, spherical nature of the chloride ions.
2. Hydrogen Bonding Networks: The Core of the Comparison
The dominant forces governing the crystal packing in salts are the strong, charge-assisted hydrogen bonds. The nature of the anion dictates the type and geometry of these interactions.
-
Dihydrochloride Salt: In this case, both the azetidine ring nitrogen (N1) and the exocyclic amino group nitrogen (N2) are protonated, acting as hydrogen bond donors (N⁺-H). The chloride ions are excellent hydrogen bond acceptors. We would expect a dense network of N⁺-H···Cl⁻ interactions. These are strong, highly directional bonds that often lead to simple, repeating structural motifs.
-
Ditosylate Salt: The tosylate anion offers multiple acceptor sites: the three sulfonate oxygen atoms. This allows for more complex and potentially bifurcated hydrogen bonding patterns (N⁺-H···O=S). The bulky, aromatic nature of the tosylate ion also introduces the possibility of weaker C-H···O and C-H···π interactions, adding further complexity to the packing.
The following diagrams illustrate these contrasting, hypothetical hydrogen bonding schemes.
3. Supramolecular Assembly and Ring Conformation
The azetidine ring is not planar; it adopts a "puckered" conformation to relieve ring strain. The specific puckering angle and the pseudo-axial or pseudo-equatorial orientation of the amino group can be influenced by the crystal packing forces.
-
In the dihydrochloride structure, the strong, isotropic electrostatic field from the chloride ions might result in a more symmetrical packing, potentially leading to a consistent puckering conformation throughout the crystal.
-
In the ditosylate structure, the bulky tosylate groups create large steric demands. The azetidinium cation must fit within the voids created by these large anions. This could lead to a different ring puckering angle compared to the dihydrochloride. Furthermore, π-stacking interactions between the phenyl rings of adjacent tosylate anions could create channels or layers, fundamentally altering the packing motif.
Conclusion: From Structure to Strategy
This guide outlines a systematic and logical workflow for the comparative crystal structure analysis of 3-aminoazetidine salts. By synthesizing different salts (e.g., hydrochloride and tosylate) and elucidating their structures via SCXRD, a drug development scientist can build a detailed understanding of the supramolecular landscape of their API.
The analysis reveals how the counter-ion's size, shape, and hydrogen bonding capabilities directly control the crystal packing, density, and intermolecular interactions. This knowledge is not merely academic; it provides a rational basis for selecting a salt form with optimal properties. A densely packed hydrochloride salt might offer superior thermal stability, while a tosylate salt, by virtue of its different interactions, might exhibit a more favorable dissolution profile. This structure-property relationship is the ultimate goal of such an analysis, enabling the selection of a solid form that is robust, stable, and optimized for clinical performance.
References
- Farmaceutica S.p.A. (1989). 3-aminoazetidine, its salts and intermediates of synthesis. U.S. Patent No. 4,822,895. Washington, DC: U.S. Patent and Trademark Office.
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. Available at: [Link]
- Aakeröy, C. B., & Seddon, K. R. (1993). The Cambridge Structural Database and its role in crystal engineering. Chemistry & Industry-London, (12), 475-475.
-
Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Available at: [Link]
-
CEITEC. (n.d.). Single crystal X-ray diffraction. Retrieved February 10, 2026, from [Link]
-
Grecu, R., et al. (2022). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. IRIS-AperTO. Available at: [Link]
- Aitipamula, S., et al. (2012). Polymorphs, salts, and cocrystals: what's in a name? Crystal Growth & Design, 12(5), 2147-2152.
- Desiraju, G. R. (2007). Crystal engineering: a holistic view.
-
Virovets, A. V. (2015). Salts of Amino Acids: Crystallization, Structure and Properties. ResearchGate. Available at: [Link]
-
Masuda, N., et al. (2023). Effects of Counterion on the Formation and Hydration Behavior of α-Form Hydrated Crystals (α-Gels). MDPI. Available at: [Link]
- Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2016). On the experimental evidence for the prevalence of hydrogen-bond synthons in molecular crystals. IUCrJ, 3(3), 224-229.
-
Portilla, J., et al. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. Available at: [Link]
Sources
- 1. US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis - Google Patents [patents.google.com]
- 2. Weak hydrogen bonding in the structures of three double-acylated aminoantipyrines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A study of the crystal structures, supramolecular patterns and Hirshfeld surfaces of bromide salts of hypoxanthine and xanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japtronline.com [japtronline.com]
- 6. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 7. iris.unito.it [iris.unito.it]
Bioisosteric Replacement of Cyclohexyl with Azetidinyl Rings: A Technical Guide
Executive Summary: The Strategic Pivot to Small Rings
In modern drug discovery, the cyclohexyl ring has long been a staple scaffold for providing structural bulk and controlling spatial orientation. However, its high lipophilicity (increasing logP) and susceptibility to oxidative metabolism (CYP450-mediated hydroxylation) often create liabilities in late-stage lead optimization.
The azetidinyl ring —a four-membered nitrogen heterocycle—has emerged as a high-value bioisostere. By replacing a lipophilic cyclohexyl group with a polar, strained azetidinyl moiety, researchers can dramatically lower logD, block metabolic "soft spots," and improve solubility while maintaining the critical structural vectors required for target binding.
This guide details the physicochemical rationale, synthetic pathways, and experimental validation required to execute this bioisosteric replacement effectively.
Physicochemical & Structural Analysis
The transition from a 6-membered carbocycle to a 4-membered heterocycle is not merely a reduction in size; it is a fundamental shift in electronic and steric properties.
Comparative Property Matrix
| Property | Cyclohexyl Ring | 3-Azetidinyl Ring (C-Linked) | Impact on Drug Design |
| Hybridization | Azetidine retains 3D character but with reduced volume. | ||
| Lipophilicity ( | Baseline (High) | -1.5 to -2.5 units | Drastic improvement in water solubility and LLE (Lipophilic Ligand Efficiency). |
| Metabolic Liability | High (C3/C4 oxidation) | Low | The azetidine nitrogen removes the C4-H metabolic soft spot. |
| Basicity ( | Neutral | Basic (~9-10 for secondary amine) | Opportunity to introduce a solubilizing charge or form salt bridges. |
| Ring Strain | ~0 kcal/mol | ~25 kcal/mol | High strain enables unique reactivity (e.g., ring-opening) but the ring itself is kinetically stable in biological systems. |
Structural Vector Analysis
The cyclohexyl ring typically exists in a chair conformation, projecting substituents at ~109.5°. The azetidine ring is puckered (butterfly shape) with an angle of ~15-25°, or planar depending on substitution.
-
Substitution at C3: A substituent at the 3-position of azetidine mimics the vector of a 4-substituted cyclohexyl group but with a shorter bond distance and a tighter steric profile. This "contraction" often maintains potency while shedding molecular weight (MW).
Critical Case Studies
Case Study 1: Reducing Intrinsic Clearance in Gamma-Secretase Inhibitors
-
Challenge: A lead series of sulfonamide-based
-secretase inhibitors contained a cyclohexyl moiety. While potent, the compounds suffered from high intrinsic clearance ( ) due to rapid CYP3A4 hydroxylation at the cyclohexyl C4 position. -
Solution: Replacement of the cyclohexyl ring with a 3,3-difluoroazetidine or N-alkyl-azetidine moiety.
-
Outcome:
-
Metabolic Stability: The removal of the oxidizable C-H bonds at the 4-position (replaced by Nitrogen) halted metabolism.
-
Potency: The vector of the sulfonamide attachment was preserved, maintaining IC50 values < 10 nM.
-
Physicochemical: LogD dropped by 1.8 units, eliminating hERG liability associated with the lipophilic cyclohexyl precursor.
-
Case Study 2: Improving Solubility in GPCR Antagonists
-
Context: In the development of CCR2 antagonists, a cyclohexyl core provided necessary rigidity but limited oral bioavailability due to poor solubility.
-
Result: The basic nitrogen of the azetidine (pKa ~9.5) was protonated at physiological pH, increasing solubility by >100-fold compared to the neutral cyclohexyl analog without disrupting the hydrophobic pocket interactions (due to the compact size of the azetidine).
Strategic Visualization: The Bioisosteric Shift
The following diagram illustrates the logical flow of replacing a metabolic "soft spot" with a stable, polar vector.
Figure 1: Decision logic for replacing cyclohexyl rings with azetidinyl moieties to address metabolic and lipophilic liabilities.
Experimental Protocols
To validate this bioisosteric replacement, one must first synthesize the azetidine core and then verify its physicochemical improvements.
Synthesis of 3-Arylazetidines (Strain-Release Methodology)
The most robust modern method to install a 3-substituted azetidine (mimicking a cyclohexyl group) is the strain-release amination of bicyclo[1.1.0]butanes (BCBs). This avoids the harsh conditions of traditional cyclization.
Protocol: Strain-Release Amination
-
Reagents: 1-(phenylsulfonyl)bicyclo[1.1.0]butane (BCB precursor), Organometallic nucleophile (e.g., Aryl-Grignard or Aryl-Zinc),
(Catalyst). -
Reaction Setup:
-
In a flame-dried Schlenk flask under Argon, dissolve the BCB (1.0 equiv) in anhydrous THF (0.1 M).
-
Add the Aryl-Zinc reagent (1.2 equiv) and Pd catalyst (5 mol%).
-
Stir at 60°C for 4-12 hours.
-
-
Workup: Quench with saturated
, extract with EtOAc, and purify via flash chromatography (DCM/MeOH gradient). -
Mechanism: The Pd inserts into the strained central bond of the BCB, followed by transmetallation and reductive elimination to yield the 3-arylazetidine.
Validation Assay: Microsomal Stability (CLint)
Objective: Quantify the metabolic stability improvement of the Azetidine analog vs. the Cyclohexyl analog.
-
Preparation: Prepare 10 mM DMSO stocks of both the Cyclohexyl parent and Azetidine analog.
-
Incubation:
-
Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM, 0.5 mg/mL).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH (1 mM final).
-
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope (
) determines half-life ( ) and Intrinsic Clearance ( ).-
Success Criteria: Azetidine analog should show >2-fold increase in
compared to Cyclohexyl.
-
Synthetic Pathway Visualization
The following diagram outlines the "Strain-Release" synthesis, a preferred route for generating these scaffolds due to its high fidelity and tolerance of functional groups.
Figure 2: Strain-release synthesis of 3-arylazetidines from bicyclo[1.1.0]butanes.
References
-
Stepan, A. F., et al. (2012).[3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2018). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link
-
Fawcett, A., et al. (2019). "Strain-Release Amination of Enantioenriched Alkylboronic Esters." Science. Link
-
Pfizer Inc. (2010). "Discovery of Azetidinyl-Cyclohexane CCR2 Antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link
Sources
- 1. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]
- 4. Application of the bicyclo[1.1.1]pentane motif as a nonclassical phenyl ring bioisostere in the design of a potent and orally active γ-secretase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of Azetidine Linkers: A Senior Application Scientist's Perspective
Introduction: The Rise of the Strained Ring in Modern Drug Design
In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the various structural motifs employed to achieve this, the azetidine ring has emerged as a powerful tool for enhancing metabolic stability, solubility, and receptor affinity.[1][2][3][4][5] This four-membered saturated heterocycle, once considered a synthetic curiosity, is now strategically incorporated into drug candidates to impart conformational rigidity and favorable physicochemical properties.[1][2][6] Its inherent ring strain, approximately 25.4 kcal/mol, not only presents unique synthetic opportunities but also influences its metabolic fate.[7][8] This guide provides an in-depth analysis of the in vitro metabolic stability of azetidine linkers, offering a comparative framework and detailed experimental protocols for researchers in drug discovery and development.
The inclusion of azetidine moieties in pharmaceuticals is a deliberate strategy to improve drug-like properties.[3] Several FDA-approved drugs, such as the kinase inhibitors baricitinib and cobimetinib, feature azetidine rings, underscoring their role in achieving desirable pharmacokinetics, including enhanced metabolic stability.[2] By replacing more metabolically vulnerable groups with the constrained azetidine scaffold, medicinal chemists can effectively block or slow down common metabolic pathways, leading to improved drug exposure and potentially reduced dosing frequency.
This guide will delve into the practical aspects of assessing the metabolic stability of azetidine-containing compounds using standard in vitro assays, provide a comparative analysis of available data, and discuss the structural features that govern their metabolic fate.
Assessing Metabolic Stability: The In Vitro Liver Microsomal Assay
The cornerstone for evaluating the metabolic stability of a new chemical entity is the in vitro liver microsomal stability assay.[9] This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, which are highly concentrated in liver microsomes.[10] The data generated, typically in the form of half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo clearance and oral bioavailability.
Causality Behind Experimental Choices
The selection of liver microsomes as the enzyme source is based on their rich content of Phase I drug-metabolizing enzymes.[10] The inclusion of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is essential, as it serves as the reducing equivalent for the catalytic cycle of CYP enzymes. The assay is typically conducted at 37°C to mimic physiological conditions. A quenching step with a cold organic solvent (e.g., acetonitrile) is performed to terminate the enzymatic reaction and precipitate proteins, allowing for the analysis of the remaining parent compound. The disappearance of the test compound over time is monitored using a sensitive analytical technique, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.
Experimental Protocol: A Self-Validating System
A robust experimental design is critical for generating reliable and reproducible data. This includes the use of positive control compounds with known metabolic fates to ensure the enzymatic activity of the microsomal preparation. Verapamil (a high clearance compound) and Dextromethorphan (a moderate clearance compound) are often used for this purpose.[9] A negative control, where the enzyme source is omitted or inactivated, is also included to account for any non-enzymatic degradation of the test compound.
Step-by-Step Methodology for Liver Microsomal Stability Assay:
-
Compound Preparation: Prepare stock solutions of the test compounds, positive controls (e.g., Verapamil, Dextromethorphan), and a negative control (a metabolically stable compound) in a suitable organic solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare the incubation mixture containing phosphate buffer (pH 7.4), liver microsomes (e.g., human, rat, or mouse), and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard).
-
Protein Precipitation and Sample Processing: Vortex the quenched samples to ensure complete protein precipitation. Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
Experimental Workflow Diagram
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Metabolic Stability Data
The following table summarizes available in vitro metabolic stability data for several azetidine-containing compounds from the literature, alongside standard reference compounds. This data provides a quantitative basis for understanding the impact of the azetidine moiety on metabolic clearance.
| Compound | Description | Half-Life (t½, min) | Species | Reference |
| Azetidine-Containing Compounds | ||||
| 1-benzyl-5-(3,4-dichlorophenyl)-5-[2-[3-(4-morpholinyl)-1-azetidinyl]ethyl]-2-piperidone (Compound 5) | NK2 Receptor Antagonist | 70 | Human Liver Microsomes | [11] |
| N-cyclopropylmethyl lactam analogue (Compound 29) | NK2 Receptor Antagonist | 120 | Human Liver Microsomes | [11] |
| Sulfamide analogue (Compound 33) | NK2 Receptor Antagonist | >120 | Human Liver Microsomes | [11] |
| AEA16 | Bacterial Enoyl ACP Reductase (FabI) Inhibitor | Good stability | Mice Liver Microsomes | [12] |
| Reference Compounds | ||||
| Verapamil | High Clearance Compound | 8 | Human Liver Microsomes | [9] |
| Dextromethorphan | Moderate Clearance Compound | 25 | Human Liver Microsomes | [9] |
Note: "Good stability" for AEA16 indicates that the compound displayed favorable metabolic stability as reported in the study, although a specific half-life value was not provided in the abstract.
Structure-Activity Relationships (SAR) and Metabolic Pathways
The metabolic stability of azetidine linkers is highly dependent on their substitution patterns and the nature of the attached functional groups. The inherent stability of the azetidine ring itself can be compromised by certain structural features.
Key SAR Insights:
-
Substitution on the Azetidine Ring: The position and nature of substituents on the azetidine ring can significantly influence metabolic stability. For instance, in a series of NK2 antagonists, modification of the 3-substituent on the azetidine ring led to compounds with excellent metabolic stability (t½ > 120 min in HLM).[11]
-
N-Substitution: The substituent on the azetidine nitrogen is a common site of metabolism. In one study, N-benzyl oxidation was identified as a major metabolic route. Replacing the N-benzyl group with a less lipophilic N-cyclopropylmethyl group resulted in a significant increase in metabolic stability (t½ from 70 min to 120 min).[11] This highlights the strategy of reducing lipophilicity to attenuate P-450 metabolism.
-
Aryl Azetidines: The electronic nature of aryl groups attached to the azetidine ring can impact its chemical stability, which in turn can affect its metabolic fate. Electron-donating groups on the aryl ring can potentiate ring-opening decomposition, particularly at low pH, which could be relevant in certain biological compartments.[13]
-
Glutathione Conjugation: The strained nature of the azetidine ring can make it susceptible to nucleophilic attack. In the case of AZD1979, which contains a spiro-azetidine moiety, direct conjugation with glutathione catalyzed by glutathione S-transferases (GSTs) was observed as a metabolic pathway, occurring without prior bioactivation by CYP enzymes.[14] This represents a potential non-CYP mediated clearance pathway for strained ring systems.
Potential Metabolic Pathways of Azetidine Linkers
Caption: Potential metabolic pathways for azetidine-containing compounds.
Conclusion
Azetidine linkers represent a valuable scaffold in modern drug discovery, offering a means to enhance metabolic stability and other key pharmacokinetic properties.[2][4][5] As demonstrated by the data and SAR insights presented, the stability of these linkers can be rationally designed and optimized by careful consideration of substitution patterns and by minimizing metabolically labile functionalities. The standard in vitro liver microsomal stability assay remains the primary tool for evaluating these compounds, providing essential data to guide lead optimization efforts. As our understanding of the biosynthesis and metabolism of azetidine-containing molecules continues to grow, so too will our ability to harness the full potential of this unique structural motif in the design of next-generation therapeutics.[8]
References
- Azetidines in medicinal chemistry: emerging applic
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (URL: )
- Azetidines in medicinal chemistry: emerging applic
- Azetidines in medicinal chemistry: emerging applic
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (URL: )
- A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine - Benchchem. (URL: )
- Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed. (URL: )
-
Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC. (URL: [Link])
-
Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed. (URL: [Link])
- The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers - Benchchem. (URL: )
-
Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors - PubMed. (URL: [Link])
- Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: )
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (URL: [Link])
-
Structure of azetidine‐containing compounds found in nature - ResearchGate. (URL: [Link])
- Azetidines - Enamine. (URL: )
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Azetidines - Enamine [enamine.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)- 5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of N-Substituted Azetidines: A Comparative Technical Guide
Executive Summary
High-Strain Scaffolds in Drug Discovery
N-substituted azetidines represent a high-value, high-risk structural motif in modern medicinal chemistry. Often utilized as bioisosteres for pyrrolidines, piperidines, or gem-dimethyl groups, they offer unique vectors for improving metabolic stability and altering lipophilicity (LogP). However, their significant ring strain (~26 kcal/mol) and dynamic conformational "puckering" present distinct characterization challenges that standard automated analysis often misinterprets.
This guide provides a rigorous, comparative spectroscopic framework for validating N-substituted azetidines, distinguishing them from their 5- and 6-membered homologs, and troubleshooting common spectral anomalies.
The Azetidine Anomaly: Structural Context
Unlike the chair-like stability of piperidines or the envelope of pyrrolidines, azetidines exist in a shallow energy well defined by a "butterfly" puckering motion . The ring is rarely planar; it rapidly equilibrates between two puckered conformations to relieve torsional strain between vicinal methylene protons.
Why this matters for characterization:
-
NMR: The rapid ring flip averages signals at room temperature (RT), often simplifying spectra deceptively. At low temperatures, signals broaden or split as the "butterfly" motion freezes.
-
Stability: The high ring strain makes the N-C bond labile to acid-catalyzed hydrolysis, a critical consideration during MS ionization and salt formation.
Comparative Analysis: Azetidine vs. Homologs[1]
The following table contrasts the spectroscopic "performance" of the azetidine ring against its primary alternatives: Pyrrolidine (5-membered) and Piperidine (6-membered).
Table 1: Spectroscopic & Physicochemical Comparison
| Feature | Azetidine (4-membered) | Pyrrolidine (5-membered) | Piperidine (6-membered) | Diagnostic Note |
| Ring Strain | ~26 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | Azetidines show enhanced reactivity to nucleophiles. |
| 3.5 – 4.5 ppm | 2.5 – 3.5 ppm | 2.3 – 3.0 ppm | Azetidine | |
| 55 – 65 ppm | 45 – 55 ppm | 45 – 55 ppm | Downfield shift is diagnostic for the 4-membered ring. | |
| IR (C-H Stretch) | >2980 cm | <2950 cm | <2950 cm | Strain pushes C-H vibrations to higher energy (resembling cyclopropanes). |
| Basicity (pKa) | ~11.3 (Alkyl) / ~4.3 (Aryl) | ~11.3 (Alkyl) / ~4.9 (Aryl) | ~11.2 (Alkyl) | N-Aryl azetidines are often less basic than pyrrolidine analogs due to poor orbital overlap. |
| MS Fragmentation | [M-28] | [M-1] | [M-43] | Retro-[2+2] cycloaddition is a dominant pathway for azetidines. |
Deep Dive: NMR Diagnostics & The "Butterfly" Effect
The most common error in azetidine characterization is misinterpreting the splitting patterns of the methylene protons.
A. The Puckering Equilibrium
In an N-substituted azetidine, the ring puckers by approximately 30-35°.
-
Room Temperature (Fast Exchange): The
-protons (H2/H4) appear as a simplified triplet or broad singlet because the cis and trans relationships average out. -
Low Temperature (Slow Exchange): The spectrum resolves into complex multiplets. The geminal protons become diastereotopic.
B. Coupling Constants ( )
To confirm the 4-membered ring, analyze the coupling constants carefully.
-
Geminal Coupling (
): Typically -11 Hz . -
Vicinal Coupling (
):-
Cis (
): 8–9 Hz (Larger due to eclipsed geometry in planar transition). -
Trans (
): 6–7 Hz . -
Note: In pyrrolidines, this distinction is often less pronounced or reversed depending on the envelope conformation.
-
C. Nitrogen Inversion
The barrier to N-inversion in azetidines is lower than in aziridines but high enough to cause line broadening in
-
Protocol: If carbon signals are missing or broad, run the experiment at 50°C to accelerate inversion and sharpen the peaks.
Experimental Protocols
Protocol A: Definitive Structural Validation Workflow
Objective: Unambiguous assignment of a newly synthesized N-aryl azetidine.
-
Sample Prep: Dissolve ~5 mg of compound in CDCl
(standard) or Benzene-d .-
Why Benzene? The magnetic anisotropy of the benzene ring often resolves overlapping geminal protons better than chloroform for small rings.
-
-
1D
H NMR (RT): Acquire standard spectrum.-
Checkpoint: Look for the characteristic downfield shift of
-protons (3.8–4.5 ppm). If signals are at 2.5–3.0 ppm, suspect ring opening to a linear amine.
-
-
1D
C NMR (RT): Acquire with sufficient scans (typically >512).-
Checkpoint: Look for
-carbons around 60 ppm.
-
-
2D HSQC (Multiplicity-Edited):
-
Crucial Step: Confirm that the protons at ~4.0 ppm correlate to secondary carbons (CH
, negative phase). This rules out methine contaminants.
-
-
Variable Temperature (VT) NMR (Optional but recommended for conformers):
-
Cool to -40°C. If the "triplet" at 4.0 ppm splits into two complex multiplets, you have confirmed the dynamic puckering of the azetidine ring.
-
Protocol B: Stability Check (Acid Challenge)
Objective: Assess metabolic/chemical stability.
-
Dissolve compound in MeOD .
-
Add 1.0 eq of TFA (Trifluoroacetic acid).
-
Monitor
H NMR at t=0, 1h, and 24h.-
Failure Mode: Appearance of new signals in the alkene region (5.0–6.0 ppm) or loss of the characteristic ring pattern indicates acid-catalyzed ring opening (hydrolysis/elimination).
-
Visualization of Workflows
Figure 1: Characterization Decision Tree
This workflow outlines the logical steps to validate the azetidine core and rule out common synthetic impurities (e.g., linear amines or larger rings).
Caption: Logical workflow for spectroscopic validation of N-substituted azetidines, prioritizing the exclusion of ring-opened byproducts.
Figure 2: The "Butterfly" Puckering Equilibrium
Visualizing the conformational dynamics that complicate NMR interpretation.
Caption: The rapid equilibrium between puckered conformers averages NMR signals at room temperature, obscuring distinct cis/trans coupling.
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Wiberg, K. B. (1996). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link
-
Sirenko, V., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1] ACS Medicinal Chemistry Letters. Link
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman. (Standard reference for ring strain energies and basicity).
-
Lambert, J. B., et al. (1971). Nitrogen Inversion in Azetidines. Journal of the American Chemical Society.[2] Link
Sources
Safety Operating Guide
3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile proper disposal procedures
Topic: 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile Proper Disposal Procedures
Executive Summary: Operational Classification
This compound is a multi-functional hazardous organic compound containing a strained azetidine ring, a primary amine, and a nitrile group.[1][2][3][4][5] For disposal purposes, it must be classified as Hazardous Organic Waste with specific segregation requirements due to the risk of hydrogen cyanide (HCN) generation under acidic conditions and potential ring-opening reactivity.[1]
Immediate Action Required:
-
Segregate from Acids: Strictly prohibited from mixing with acidic waste streams (Risk: HCN release).
-
Segregate from Oxidizers: Risk of exothermic reaction and toxic gas evolution (NOx, CN-).[1]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Hazard Analysis & Causality
To dispose of this chemical safely, one must understand the reactivity of its functional groups.[1] This is not just "toxic waste"; it is a chemically dynamic system.
| Functional Group | Chemical Risk Factor | Disposal Implication |
| Benzonitrile | Under strong acidic conditions (pH < 2), nitriles can hydrolyze or release cyanide species.[1] | NEVER add to the "Acid Waste" carboy. Maintain pH > 7 if in solution. |
| Azetidine Ring | High ring strain (~26 kcal/mol). Susceptible to rapid, exothermic ring-opening in the presence of nucleophiles or acids.[1] | Avoid storage in containers with trace acid residues. |
| Primary Amine | Basic and corrosive. Reacts exothermically with acids and acid chlorides. | Can form explosive salts with perchloric acid. |
Waste Segregation Protocols
Proper segregation is the primary defense against laboratory accidents. The following decision matrix dictates where this compound belongs.
Figure 1: Waste Stream Decision Tree. Note: The critical control point is the exclusion of acids from liquid waste streams containing this nitrile.
Step-by-Step Disposal Workflow
Phase 1: Preparation & Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is in a corrosive solvent.
-
Labeling:
Phase 2: Solid Waste (Pure Compound)
-
Place the solid waste (weighing boats, contaminated gloves, pure powder) into a clear polyethylene bag.[1]
-
Seal the bag with tape or a zip tie.
-
Place this bag inside a secondary hazardous waste container (e.g., a wide-mouth HDPE drum).
-
Do not mix with silica gel waste contaminated with strong acids.
Phase 3: Liquid Waste (Solutions)
-
pH Check: Before pouring, verify the receiving carboy is NOT acidic.
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) -> Pour into Halogenated waste.
-
If dissolved in Methanol/DMSO -> Pour into Non-Halogenated waste.
-
-
Rinsing: Triple-rinse the original vessel with a compatible solvent. Add rinsate to the waste container.[6] Do not rinse with water if the waste container contains water-reactive chemicals.
Phase 4: Final Disposal (Contractor)
-
Method: Incineration.
-
Rationale: The high nitrogen content requires incineration at temperatures sufficient to ensure complete oxidation to N2 and CO2, preventing the formation of NOx or incomplete nitrile destruction.
-
RCRA Codes (USA):
Spill Response Protocol
Scenario: Benchtop spill of 500 mg solid powder.
-
Evacuate & Alert: Clear the immediate area.
-
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[1] If powder is fine/dusty, use a N95 or P100 respirator to prevent inhalation.[1]
-
Containment:
-
Do not use water initially (spreads the contamination).
-
Cover the spill with vermiculite or dry sand .
-
-
Cleanup:
-
Scoop the absorbed material into a hazardous waste bag using a plastic scoop.
-
Wipe the surface with a solvent-dampened paper towel (ethanol or acetone).
-
Place all cleanup materials into the solid hazardous waste bin.
-
-
Decontamination: Wash the surface with a mild detergent and water after the bulk chemical is removed.
Regulatory & Compliance (RCRA/EPA)
-
Classification: This compound is not typically listed on the EPA "P-List" (acutely toxic) or "U-List" by specific CAS number. However, the generator is responsible for determining if it exhibits characteristic toxicity.[1]
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless in a regulated solvent) but dispose of via Fuel Blending/Incineration to ensure destruction.
-
Cyanide Note: While organic nitriles are distinct from inorganic cyanides, many disposal facilities flag them for "Cyanide/Sulfide" reactivity checks.[1] Explicitly declare the "Nitrile" functionality on the waste profile to prevent accidental mixing with acids at the treatment plant.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 16702, 3-Aminobenzonitrile (Structural Analog). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. my.alfred.edu [my.alfred.edu]
Personal Protective Equipment (PPE) & Handling Guide: 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile
Part 1: Executive Safety Directive
Immediate Action Required: Treat 3-[(3-Aminoazetidin-1-yl)methyl]benzonitrile as a high-potency, multi-hazard agent .
This compound presents a dual-threat profile: the benzonitrile core poses acute toxicity risks (potential metabolic cyanide release) and high skin permeability, while the amino-azetidine moiety introduces corrosivity and potential sensitization. Standard "lab coat and latex gloves" protocols are insufficient .
This guide defines the minimum acceptable safety standards for handling this compound in research and drug development environments.
Part 2: Hazard Deconstruction (The "Why")
To ensure safety, we must understand the molecular mechanisms of toxicity. This is not just a list of rules; it is a logic-based defense system.
The Benzonitrile Core (Systemic Toxicity)
-
Mechanism: Organic nitriles can be metabolized in the liver (via cytochrome P450) to release free cyanide ions (
), inhibiting cytochrome c oxidase and halting cellular respiration. -
Permeation Risk: Benzonitriles are lipophilic. They can penetrate standard nitrile exam gloves rapidly. Once on the skin, systemic absorption is often faster than the onset of local irritation.
The Azetidine & Amine Moiety (Local Reactivity)
-
Mechanism: The azetidine ring is a strained, four-membered nitrogen heterocycle. Combined with the primary amine, this creates a highly basic, nucleophilic center capable of causing chemical burns to mucous membranes and eyes.
-
Sensitization: Reactive amines are known sensitizers; repeated low-level exposure can lead to anaphylactic responses over time.
Part 3: PPE Matrix & Selection Logic
The following equipment is mandatory. Deviations require a documented Risk Assessment.[1]
| Component | Specification | Scientific Rationale |
| Hand Protection (Primary) | Laminate Film (e.g., Silver Shield/4H) | Permeation Barrier: Standard nitrile rubber degrades quickly against aromatic nitriles. Laminates offer >480 min breakthrough time. |
| Hand Protection (Outer) | Disposable Nitrile (5-8 mil) | Mechanical Layer: Protects the laminate liner from tears and provides grip. Acts as a sacrificial layer against gross contamination. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Vapor/Splash Seal: Safety glasses with side shields are inadequate. The amine vapors can cause lacrimation and corneal damage without direct liquid contact. |
| Respiratory | P100/OV Combo (if outside hood) | Particulate & Vapor: If weighing powder outside a filtered enclosure (not recommended), a P100 (HEPA) filter captures dust, while Organic Vapor (OV) cartridges neutralize amine/nitrile vapors. |
| Body Protection | Tyvek® Lab Coat (Closed Front) | Porosity Control: Cotton coats absorb liquids and hold them against the skin. Tyvek provides a non-porous buffer against solid dust and liquid splashes. |
Part 4: Operational Workflow (The "How")
This protocol is designed as a self-validating system . Each step includes a "Check" to ensure the previous step was successful.
Phase A: Pre-Operational Verification
-
Glove Inflation Test: Before donning, inflate the outer nitrile gloves with air and hold for 5 seconds.
-
Validation: If the glove deflates, micro-punctures are present. Discard immediately.
-
-
Fume Hood Calibration: Verify face velocity is between 80–100 fpm .
-
Validation: Use a tissue strip at the sash opening; it should be drawn inward steadily, not violently flapping (turbulence) or stagnant.
-
Phase B: Handling Protocol
-
The "Zone" Setup: Place a disposable absorbent mat (pig mat) in the center of the hood. All weighing and solubilization occur on this mat.
-
Double-Gloving Sequence:
-
Don Laminate (Silver Shield) liners.
-
Don Nitrile outer gloves.
-
Technique: Tape the cuff of the laminate liner to your lab coat sleeve to bridge the wrist gap.
-
-
Weighing (Static Control): Amines often carry static charge. Use an anti-static gun or polonium strip if the powder "flies."
-
Caution: Do not use a spatula to scrape the neck of the bottle; this generates aerosols.
-
-
Solubilization: Add solvent slowly. The heat of solution (exothermic amine hydration) can cause minor sputtering.
Phase C: Doffing (The Critical Failure Point)
Most exposure occurs after the experiment, during glove removal.
-
Outer Glove Removal: Use the "Beak Method" (pinch outside cuff, pull inside out). Discard into solid hazardous waste.
-
Wash Laminates: While still wearing the inner laminate gloves, wash them with soap and water like you are washing your hands.
-
Logic: This neutralizes any invisible permeation before you touch your skin.
-
-
Inner Glove Removal: Remove laminates without touching the exterior surface.
-
Immediate Wash: Wash hands with tepid water and soft soap for 60 seconds.
Part 5: Emergency & Disposal Logistics
Spills (Solid or Liquid)
-
Do NOT use paper towels (increases surface area for evaporation).
-
Protocol: Cover spill with a Dry Sand/Soda Ash mixture . The soda ash neutralizes the acidic potential, and sand absorbs the liquid. Scoop into a wide-mouth jar labeled "Hazardous Debris."
Waste Segregation
-
Stream A (Solid): Contaminated gloves, mats, and weighing boats.
-
Label: "Toxic Solid - Organic Nitrile/Amine."
-
-
Stream B (Liquid): Mother liquors and rinses.
-
Constraint:Do NOT mix with acidic waste streams. Acidification of nitrile waste can theoretically generate HCN gas. Keep pH > 9 if possible.
-
Part 6: Visualized Safety Workflow
The following diagram illustrates the critical decision points and flow of the handling process.
Caption: Operational safety workflow emphasizing the divergence in PPE based on physical state and the critical "Spill Loop" intervention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. United States Department of Labor. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
